3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVKFQPEOGJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370785 | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-15-1 | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
CAS Number: 59443-15-1
This technical guide provides an in-depth overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic ketone. Its chemical structure and key identifiers are presented below.
| Identifier | Value | Source |
| CAS Number | 59443-15-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrClO₂ | [2][5][6] |
| Molecular Weight | 249.49 g/mol | [1][5][6] |
| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][2][4] |
| InChI | 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | [1] |
| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(=O)c1cc(Cl)cc(Br)c1O | [1] |
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 100-103 °C (lit.) | [1][2][3] |
| Appearance | Powder | [2] |
| Purity | ≥97.0% (GC) | [4] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as doublets in the range of 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately 2.6 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | The carbonyl carbon of the acetyl group is expected in the 195-205 ppm region. Aromatic carbons would appear between 110-160 ppm. The methyl carbon would be observed around 25-30 ppm. |
| IR (Infrared) Spectroscopy | A broad O-H stretching band for the hydroxyl group is expected around 3200-3600 cm⁻¹. A strong C=O stretching absorption for the ketone should be present around 1650 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43). |
Synthesis and Reactivity
This compound is primarily used as a synthetic intermediate. Its synthesis and key reactions are detailed below.
Synthesis of this compound
The compound is typically synthesized via the bromination of 5-chloro-2-hydroxyacetophenone.
Experimental Protocol:
-
Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g) in glacial acetic acid (10 mL).
-
With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.
-
Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.
-
Filter the solid product, wash it with water, and recrystallize from ethanol to obtain pure this compound.[7]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3 -Bromo-5 -chloro-2 -hydroxyacetophenone 97 59443-15-1 [sigmaaldrich.com]
- 3. This compound | 59443-15-1 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
3'-Bromo-5'-chloro-2'-hydroxyacetophenone chemical properties
An In-depth Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound (CAS No: 59443-15-1). This halogenated aromatic hydroxyl ketone serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chroman-4-ones.
Chemical and Physical Properties
This compound is a light orange crystalline powder.[1] Its core physical and chemical properties are summarized below, providing essential data for laboratory and research applications.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrClO₂ | [1][2][3][4] |
| Molecular Weight | 249.49 g/mol | [1][2][3][4] |
| Melting Point | 100-103 °C (lit.) | [1][2][5] |
| Boiling Point | 297.8 ± 40.0 °C (Predicted) | [1] |
| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.19 ± 0.23 (Predicted) | [1] |
| Appearance | Light orange powder to crystal | [1] |
| Storage Temperature | 2-8°C |[1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 59443-15-1 | [1][2][3][4][5] |
| MDL Number | MFCD00857068 | [5] |
| SMILES String | CC(=O)c1cc(Cl)cc(Br)c1O | |
| InChI | 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 |
| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the electrophilic bromination of its precursor, 5-chloro-2-hydroxyacetophenone.[2][3]
Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[8]
This protocol details the synthesis of this compound from 5-chloro-2-hydroxyacetophenone.
Materials:
-
5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)
-
Glacial Acetic Acid (10 mL)
-
25% Bromine in Acetic Acid Solution (7 mL)
-
Ethanol (for crystallization)
-
Water
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction vessel.
-
With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the mixture.
-
Continue stirring the reaction mixture. The product will begin to separate out as a solid as the reaction proceeds to completion.
-
Filter the resulting solid product from the reaction mixture.
-
Wash the filtered product thoroughly with water to remove any residual acid and impurities.
-
Recrystallize the crude product from ethanol to yield purified this compound.
Reactivity and Applications
As a halogenated aromatic hydroxyl ketone, this compound is a versatile intermediate in organic synthesis.[2] Its primary application lies in the preparation of chalcones and their derivatives, which are known for a wide range of biological activities.
-
Chalcone Synthesis: It readily undergoes condensation reactions with various aldehydes (such as anisaldehyde and benzaldehyde) to form the corresponding chalcones.[6]
-
Chromanone Synthesis: It is a key precursor for synthesizing racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones and other bioactive chromanone derivatives.[2] These scaffolds are of significant interest in drug discovery.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.
Table 3: GHS Hazard Information
| Category | Code | Description | Source |
|---|---|---|---|
| Signal Word | - | Warning | |
| Hazard Statements | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Hazard Classifications | Skin Irrit. 2 | Skin Irritant, Category 2 | |
| Eye Irrit. 2 | Eye Irritant, Category 2 | ||
| STOT SE 3 | Specific Target Organ Toxicity (Single Exposure), Category 3 |
| Target Organs | - | Respiratory system | |
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: N95 type dust mask
-
Hand Protection: Chemical-resistant gloves
-
Eye Protection: Safety glasses or goggles
Store in a cool (2-8°C), dry, and well-ventilated area.[1] Keep the container tightly closed.
References
- 1. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 59443-15-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. labsolu.ca [labsolu.ca]
- 6. derpharmachemica.com [derpharmachemica.com]
In-Depth Technical Guide: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its primary application as a key intermediate in the synthesis of chalcones, a class of compounds with notable biological activities. A generalized workflow for this synthesis and a representative signaling pathway influenced by derivative chalcones are visually represented. All quantitative data is summarized for clarity and accessibility.
Compound Profile
This compound is a substituted acetophenone that serves as a valuable building block in organic synthesis. Its molecular structure, featuring bromine, chlorine, and hydroxyl functional groups on the acetophenone core, makes it a versatile precursor for the creation of more complex molecules, particularly chalcones and chromanones.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| CAS Number | 59443-15-1 |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 100-103 °C |
| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic bromination of 5-chloro-2-hydroxyacetophenone.
Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[5]
This protocol is adapted from the procedure described by Kalambe et al.
-
Materials:
-
5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)
-
Glacial acetic acid (10 mL)
-
25% Bromine in acetic acid solution (7 mL)
-
Ethanol (for crystallization)
-
Distilled water
-
-
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction flask.
-
With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture. The product will begin to precipitate as the reaction proceeds to completion.
-
Once the reaction is complete and precipitation ceases, filter the solid product.
-
Wash the filtered product with distilled water to remove any remaining acetic acid and inorganic byproducts.
-
Recrystallize the crude product from ethanol to yield purified this compound.
-
Synthesis Workflow
Application in Chalcone Synthesis and Biological Activity
This compound is a key precursor in the Claisen-Schmidt condensation reaction to form chalcones. These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The general synthesis involves the condensation of this compound with a variety of aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4]
Anticancer Potential of Derivative Chalcones
Chalcone derivatives have been demonstrated to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn can trigger both intrinsic and extrinsic apoptotic pathways.
Representative Signaling Pathway: Chalcone-Induced Apoptosis
While specific signaling data for chalcones derived directly from this compound is not extensively detailed in the available literature, a generalized pathway for chalcone-induced apoptosis can be illustrated. Many chalcones have been shown to increase intracellular ROS levels, leading to mitochondrial dysfunction and the activation of caspase cascades.
Spectroscopic Data
Conclusion
This compound is a readily synthesizable compound with significant potential as an intermediate in the development of pharmacologically active molecules. Its primary utility lies in the synthesis of chalcone derivatives, which have shown promise as anticancer agents. Further research into the specific biological activities and mechanisms of action of chalcones derived from this precursor is warranted to explore their full therapeutic potential. This guide provides foundational information to support such research endeavors.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic hydroxyl ketone with applications in the synthesis of various biologically active compounds. This document details established synthetic routes and provides key characterization data to support research and development in medicinal chemistry and drug discovery.
Chemical Properties and Identifiers
This compound is a valuable synthetic intermediate. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone | [1][2] |
| Synonyms | 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][2] |
| CAS Number | 59443-15-1 | [1][3] |
| Molecular Formula | C₈H₆BrClO₂ | [4][5] |
| Molecular Weight | 249.49 g/mol | [1][4][5] |
| Melting Point | 100-103 °C | [1][3] |
| Appearance | Light orange to yellow crystalline powder | [3] |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the direct bromination of a substituted acetophenone and the Fries rearrangement of a phenolic ester.
Method 1: Bromination of 5-chloro-2-hydroxyacetophenone
This method involves the electrophilic aromatic substitution of 5-chloro-2-hydroxyacetophenone with bromine in an acidic medium.
-
Dissolution: In a suitable reaction vessel, dissolve 1.70 g (0.01 mol) of 5-chloro-2-hydroxyacetophenone in 10 mL of glacial acetic acid.
-
Bromination: To the stirred solution, add 7 mL of a 25% (w/v) solution of bromine in glacial acetic acid dropwise.
-
Reaction Completion and Precipitation: Continue stirring the reaction mixture. The product will begin to precipitate upon completion of the reaction.
-
Isolation: Filter the solid product from the reaction mixture.
-
Purification: Wash the filtered product with water and then recrystallize from ethanol to yield pure this compound.
Method 2: Fries Rearrangement of 2-bromo-4-chlorophenyl acetate
This alternative synthesis route involves the Lewis acid-catalyzed rearrangement of an acyl group from a phenolic ester to the aromatic ring.
To a solution of 2-bromo-4-chlorophenyl acetate (20 g, 80 mmol) is added aluminum (III) chloride. The mixture is stirred at 135 °C overnight. The reaction is then worked up to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been compiled from experimental findings and spectral predictions.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the target compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 248.9 | 249 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | ~12.0 - 13.0 | Singlet (broad) |
| Ar-H (H-4') | ~7.8 - 8.0 | Doublet |
| Ar-H (H-6') | ~7.6 - 7.8 | Doublet |
| -COCH₃ | ~2.6 | Singlet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~203 |
| C-2' (C-OH) | ~158 |
| C-5' (C-Cl) | ~135 |
| C-1' (C-Ac) | ~120 |
| C-3' (C-Br) | ~115 |
| C-4' | ~138 |
| C-6' | ~125 |
| -CH₃ | ~28 |
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch (phenolic) | 3100 - 3500 (broad) | Intramolecular hydrogen bonding |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |
| C-H stretch (aliphatic) | 2850 - 3000 | Methyl group C-H bonds |
| C=O stretch (ketone) | 1640 - 1660 | Aryl ketone carbonyl |
| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |
| C-O stretch (phenolic) | 1180 - 1260 | Phenolic C-O bond |
| C-Cl stretch | 700 - 850 | Aryl-chloride bond |
| C-Br stretch | 550 - 650 | Aryl-bromide bond |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.
Caption: Synthetic routes to this compound.
This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. The provided protocols and characterization data serve as a valuable resource for scientists in the pharmaceutical and chemical industries.
References
- 1. 3′-溴-5′-氯-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 59443-15-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS No. 59443-15-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are also provided.
Chemical Structure and Properties
-
IUPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
-
Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone
-
Melting Point: 100-103 °C[1]
-
Appearance: Light orange to yellow to green powder or crystals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous substituted acetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | s | 1H | -OH (phenolic) |
| ~7.8 | d | 1H | Ar-H (H-6') |
| ~7.6 | d | 1H | Ar-H (H-4') |
| ~2.6 | s | 3H | -COCH₃ (methyl) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | C=O (ketone) |
| ~158 | C-2' (Ar-C-OH) |
| ~138 | C-4' (Ar-C-H) |
| ~135 | C-6' (Ar-C-H) |
| ~125 | C-5' (Ar-C-Cl) |
| ~120 | C-1' (Ar-C-C=O) |
| ~118 | C-3' (Ar-C-Br) |
| ~26 | -COCH₃ (methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium | O-H stretch (phenolic) |
| ~3080 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1650 | Strong | C=O stretch (ketone) |
| ~1580, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Medium | C-O stretch (phenol) |
| ~850 | Strong | C-H bend (aromatic, oop) |
| ~750 | Medium | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 248 | High | [M]⁺ (containing ⁷⁹Br and ³⁵Cl) |
| 250 | High | [M]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |
| 252 | Medium | [M]⁺ (containing ⁸¹Br and ³⁷Cl) |
| 233 | High | [M - CH₃]⁺ |
| 235 | High | [M - CH₃]⁺ isotopic peak |
| 205 | Medium | [M - COCH₃]⁺ |
| 207 | Medium | [M - COCH₃]⁺ isotopic peak |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).
-
Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a system with a direct infusion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source and acquire the spectrum in positive or negative ion mode.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.
References
Technical Guide: Solubility Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chromanones. Understanding its solubility in different solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| CAS Number | 59443-15-1 |
| Appearance | Solid |
| Melting Point | 100-103 °C |
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility at room temperature.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Insoluble | Aromatic ketones are generally insoluble in water.[1][2] |
| Ethanol | Sparingly Soluble to Soluble (with heating) | Used as a solvent for recrystallization, indicating temperature-dependent solubility. |
| Methanol | Likely Soluble | Similar polarity to ethanol. |
| Acetone | Likely Soluble | A common solvent for organic compounds, including ketones.[3] |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent capable of dissolving many organic compounds. |
| Dichloromethane | Likely Soluble | A common non-polar aprotic solvent for organic compounds. |
| Chloroform | Likely Soluble | Similar properties to dichloromethane. |
| Glacial Acetic Acid | Soluble | A related compound, 5-chloro-2-hydroxyacetophenone, is dissolved in glacial acetic acid for synthesis. |
| Hexane | Likely Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to effectively dissolve a polar molecule like this compound. |
| Toluene | Likely Soluble | An aromatic solvent that can dissolve other aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad solvency. |
| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with strong solvating capabilities. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique.[4] The concentration of the solute in the saturated solution can then be determined using gravimetric analysis or UV-Vis spectrophotometry.
Isothermal Saturation (Shake-Flask) Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (solvent compatible, e.g., 0.22 µm PTFE)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. This step is critical to prevent solid particles from affecting the concentration measurement.
Analytical Methods for Concentration Determination
This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.[5][6][7]
Procedure:
-
Weighing: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the mass of the solute in the sampled volume of the saturated solution.
-
Calculation: The solubility can then be calculated in terms of g/100mL, mg/mL, or other relevant units.
This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and a linear relationship between absorbance and concentration (Beer-Lambert Law) can be established.[8][9][10]
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.
-
Calibration Curve Construction: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear equation (y = mx + c) will be used to determine the concentration of the unknown sample.
-
Sample Analysis: Take the filtered saturated solution obtained from the isothermal saturation method and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility can be inferred from its chemical class and use in organic synthesis. For researchers requiring precise data, the detailed isothermal saturation method followed by either gravimetric or UV-Vis spectrophotometric analysis provides a robust framework for its determination. This information is essential for optimizing reaction conditions, developing purification strategies, and for any future formulation work involving this compound.
References
- 1. All About Aromatic Ketones [unacademy.com]
- 2. Aromatic ketone [m.chemicalbook.com]
- 3. Ketones: Structure, Properties and Chemical test. [allen.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various heterocyclic compounds, including chalcones and chroman-4-ones, which are investigated for their potential therapeutic properties. This document provides a technical overview of its chemical properties, synthesis, and applications. It is important to note that as of the date of this publication, detailed crystallographic data for this compound is not publicly available in major crystallographic databases.
Chemical Properties
This compound is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59443-15-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C8H6BrClO2 | [1][2][4][5][8] |
| Molecular Weight | 249.49 g/mol | [1][2][4][5][7][8] |
| Melting Point | 100-103 °C (lit.) | [1][7] |
| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][8] |
| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | [7] |
| SMILES String | CC(=O)c1cc(Cl)cc(Br)c1O | [7] |
Synthesis
The primary method for the synthesis of this compound is through the bromination of 5-chloro-2-hydroxyacetophenone.[5]
Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone
This protocol is based on analogous bromination reactions of acetophenones.
-
Materials:
-
5-chloro-2-hydroxyacetophenone
-
Glacial acetic acid
-
Bromine
-
-
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred mixture.
-
Continue stirring until the reaction is complete, which may be indicated by a color change or precipitation of the product.
-
Isolate the solid product by filtration.
-
Wash the product with water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Crystal Structure
A comprehensive search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a crystal structure for this compound. While crystallographic data for related compounds, such as 5'-Bromo-2'-hydroxyacetophenone, is available, the specific arrangement of atoms, unit cell parameters, and intermolecular interactions for the title compound have not been publicly reported.[9]
The logical workflow for determining a crystal structure is presented below. This process would be necessary to elucidate the precise three-dimensional arrangement of the molecule in the solid state.
Caption: General workflow for crystal structure determination.
Applications in Research and Development
This compound is a valuable precursor in organic synthesis, particularly for compounds with potential biological activity. It is utilized in the synthesis of chalcones and related dienones, which have been investigated for their antiproliferative activity.[7] Furthermore, it is a starting material for the preparation of 8-bromo-6-chloro-2-substituted 4-chromanones, which are also of interest in medicinal chemistry.[1][7]
Safety Information
This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.
Conclusion
This compound is a readily synthesized aromatic compound with significant applications as a building block in the development of potentially bioactive molecules. While its chemical properties and synthesis are well-documented, a detailed understanding of its solid-state structure through single-crystal X-ray diffraction is currently lacking. The elucidation of its crystal structure would provide valuable insights into its intermolecular interactions and packing motifs, which could further inform its use in materials science and drug design.
References
- 1. This compound | 59443-15-1 [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 59443-15-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 3′-ブロモ-5′-クロロ-2′-ヒドロキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Given the importance of this halogenated aromatic ketone as a potential intermediate in pharmaceutical synthesis, ensuring its chemical purity is paramount for reproducibility in research and manufacturing. This document outlines detailed, albeit illustrative, experimental protocols for chromatographic analysis, presents key physical and chemical properties, and discusses spectroscopic characterization. The guide is intended to be a valuable resource for researchers, quality control analysts, and professionals in the field of drug development.
Introduction
This compound is a substituted aromatic ketone with the chemical formula C₈H₆BrClO₂. Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. The purity of such intermediates is a critical parameter that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide details the analytical techniques and protocols for a thorough purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for the general characterization of the compound.
| Property | Value | Reference |
| CAS Number | 59443-15-1 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Melting Point | 100-103 °C | |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Purity (Typical) | ≥97% (by GC) |
Chromatographic Purity Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of organic compounds like this compound. They allow for the separation and quantification of the main component from its impurities.
Gas Chromatography (GC)
Given that commercial suppliers often report purity as determined by GC, this is a principal technique for analysis. The volatility of the compound allows for its analysis by GC, typically with Flame Ionization Detection (FID) for quantification.
The following is a representative GC method, adapted from established protocols for substituted acetophenones.[3]
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column, e.g., 10% PEG20M on white 102 support (DMCS), 1 m x 2 mm i.d. stainless-steel column |
| Carrier Gas | Helium or Hydrogen, 50 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 190 °C |
| Oven Temperature Program | Isothermal at 160 °C |
| Injection Volume | 1 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate). |
| Quantification | Area percent normalization. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is generally suitable for aromatic ketones.
The following is a representative HPLC method based on the analysis of similar aromatic compounds.[4]
| Parameter | Recommended Condition |
| Instrument | HPLC system with a Photodiode Array (PDA) or UV detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30 v/v). The mobile phase composition may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL. |
| Quantification | Area percent normalization. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and structural integrity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: As of the date of this publication, publicly available experimental spectra for this compound are limited. The following sections provide an interpretation based on the expected chemical shifts and fragmentation patterns derived from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will appear as doublets or multiplets in the aromatic region (typically 6.5-8.0 ppm). The methyl protons will be a sharp singlet around 2.5 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected in the downfield region (>190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon will be observed in the upfield region (~25-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (ketone) | 1650-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-Br stretch | 500-600 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (MW = 249.49), the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).
Experimental Workflows and Logical Relationships
Visualizing the workflow for purity analysis is essential for maintaining consistency and ensuring all necessary steps are completed.
Caption: A generalized workflow for the purity analysis of a chemical intermediate.
Conclusion
The purity analysis of this compound is a critical step in its application as a synthetic intermediate. This guide has provided a framework for this analysis, focusing on chromatographic and spectroscopic techniques. While specific, validated methods for this compound are not widely published, the illustrative protocols and data presented here, based on closely related compounds, offer a robust starting point for method development and validation. Adherence to systematic analytical workflows is essential for ensuring the quality and consistency of this important chemical.
References
- 1. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 59443-15-1 [chemicalbook.com]
- 3. [Determination of conversion of asymmetric hydrosilylation of acetophenone by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
An In-depth Technical Guide to the Thermogravimetric Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. While specific experimental TGA data for this compound is not extensively available in published literature, this document outlines the expected thermal decomposition behavior based on its chemical structure and general principles of thermal analysis. It includes a generalized experimental protocol for conducting TGA, hypothetical data presented in a structured format, and visual representations of the experimental workflow and a plausible decomposition pathway. This guide serves as a practical resource for researchers and professionals involved in the characterization and development of halogenated phenolic compounds.
Introduction
This compound is a halogenated aromatic ketone with the chemical formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol .[1] Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, suggests a complex thermal decomposition profile. Thermogravimetric analysis is a critical technique for elucidating the thermal stability and decomposition characteristics of such compounds, providing valuable information for drug development, formulation, and stability studies. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing distinct decomposition stages.
Expected Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to occur in multiple stages due to the presence of various functional groups with different thermal labilities. The decomposition pathway is likely to involve the initial loss of the acetyl group, followed by the cleavage of the carbon-halogen bonds and eventual degradation of the aromatic ring. The presence of both bromine and chlorine atoms may lead to a complex decomposition pattern with the release of corrosive gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl).
Experimental Protocol: Thermogravimetric Analysis
A generalized experimental protocol for performing thermogravimetric analysis on this compound is provided below.
Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.
Sample Preparation:
-
Ensure the this compound sample is pure and dry.
-
Weigh approximately 5-10 mg of the sample into a ceramic or platinum crucible.
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
Analytical Method:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
Hypothetical Data Presentation
The following tables summarize the hypothetical quantitative data expected from the thermogravimetric analysis of this compound.
Table 1: Summary of Thermal Decomposition Stages
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |
| Stage 1 | 150 - 250 | 17.2 | 82.8 |
| Stage 2 | 250 - 400 | 45.5 | 37.3 |
| Stage 3 | 400 - 650 | 25.3 | 12.0 |
Table 2: Detailed Analysis of Decomposition Steps
| Parameter | Stage 1 | Stage 2 | Stage 3 |
| Onset Temperature (°C) | 150 | 250 | 400 |
| Peak Temperature (°C) (DTG) | 220 | 350 | 550 |
| Endset Temperature (°C) | 250 | 400 | 650 |
| Major Volatile Products (Hypothesized) | Acetyl group fragments | HBr, HCl, phenolic fragments | Aromatic ring fragments |
Visualization of Workflow and Decomposition
Diagram 1: Experimental Workflow for Thermogravimetric Analysis
Caption: Experimental workflow for TGA.
Diagram 2: Logical Relationship of Hypothetical Decomposition Steps
Caption: Hypothetical decomposition pathway.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. Although specific experimental data is limited, the presented hypothetical data, experimental protocol, and diagrams offer a robust framework for researchers to design and interpret TGA experiments for this compound and structurally related molecules. The insights gained from such analysis are crucial for assessing thermal stability, which is a key parameter in the pharmaceutical development process.
References
Methodological & Application
Application Notes: Synthesis and Therapeutic Potential of Chalcones Derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development.[1][2] They are precursors in the biosynthesis of flavonoids in plants and have attracted considerable attention due to their diverse pharmacological properties.[3] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4] The synthesis of novel chalcone derivatives through methods like the Claisen-Schmidt condensation allows for structural modifications to enhance or modulate their biological activity.[3][5] This document provides a detailed protocol for the synthesis of chalcones starting from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a precursor that introduces key halogen and hydroxyl functionalities, which can be crucial for therapeutic efficacy.
Key Applications
Chalcones synthesized from this substituted acetophenone are valuable scaffolds for developing novel therapeutic agents. The presence of bromine and chlorine atoms can enhance the lipophilicity and metabolic stability of the molecule, while the 2'-hydroxy group is a common feature in many biologically active chalcones, often contributing to their antioxidant and anticancer properties.[6] Potential applications for these derivatives include:
-
Anticancer Agents: Targeting various pathways involved in cell proliferation and apoptosis.[4]
-
Anti-inflammatory Drugs: Modulating inflammatory responses.
-
Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[4][6]
-
Antioxidants: Scavenging free radicals and protecting against oxidative stress.
Experimental Protocols
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[3][7]
General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the reaction of this compound with a substituted aromatic aldehyde in the presence of a base catalyst.
Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Distilled water
-
Glacial acetic acid (for recrystallization, if needed)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heated reactions)
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.[8]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise.[4][5]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Often, the mixture is stirred for an extended period, such as overnight, to ensure completion.[8]
-
Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing cold distilled water. Acidify the solution carefully with 10% HCl until it reaches a neutral or slightly acidic pH. This step decomposes the resulting sodium salt and precipitates the solid chalcone product.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[8]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture, to obtain the final product as a colored solid.[8]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[4][5]
Data Presentation
Quantitative data for the starting material and the resulting products should be meticulously recorded for reproducibility and comparison.
Table 1: Physicochemical Properties of Starting Material
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
|---|---|---|---|---|---|
| This compound | 59443-15-1 | C₈H₆BrClO₂ | 249.49 g/mol | 100-103 | Solid |
Data sourced from Sigma-Aldrich and ChemicalBook.[9][10]
Table 2: Summary of Synthesized Chalcone Derivatives
| Product No. | Aromatic Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀BrClO₂ | 75-85 | 148-150 |
| 2 | 4-Methoxybenzaldehyde | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂BrClO₃ | 80-90 | 165-167 |
Yields and melting points are representative values based on typical Claisen-Schmidt condensations.[8]
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from synthesis to characterization.
Caption: Workflow for the synthesis and analysis of chalcones.
Representative Biological Signaling Pathway
Chalcones are known to modulate multiple signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer.
Caption: General mechanism of NF-κB pathway inhibition by chalcones.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 3′-溴-5′-氯-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Claisen-Schmidt Condensation using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by both natural and synthetic chalcones. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The presence of the reactive α,β-unsaturated keto-ethylenic group is believed to be crucial for their biological effects.
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[2] This methodology allows for the facile introduction of various substituents on both aromatic rings, making it an ideal approach for generating libraries of chalcone analogs for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the ketone precursor. The resulting halogenated chalcones are of particular interest, as the incorporation of halogen atoms into the chalcone scaffold has been shown to enhance their biological potency, particularly their anticancer and antimicrobial activities.[3]
Applications
Chalcones derived from this compound are promising candidates for investigation in various therapeutic areas:
-
Anticancer Drug Discovery: Halogenated chalcones have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The compounds synthesized from this compound can be evaluated for their antiproliferative effects. Evidence suggests that many chalcones exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[5] This makes them attractive targets for the development of novel antimitotic agents.
-
Antimicrobial Research: Chalcone derivatives have been reported to possess antibacterial and antifungal properties. The synthesized 3'-bromo-5'-chloro-2'-hydroxychalcones can be screened against various pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs) and explore their potential as new anti-infective agents.
-
Structure-Activity Relationship (SAR) Studies: The straightforward synthesis allows for the creation of a library of chalcone analogs by varying the substituted benzaldehyde. These libraries are invaluable for SAR studies to understand how different substituents on the aromatic ring influence the biological activity, which can guide the design of more potent and selective compounds.
Data Presentation
Physicochemical and Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3'-Bromo-5'-chloro-2'-hydroxychalcone | C₁₅H₁₀BrClO₂ | 337.60 | 144-146.2[6] |
| 2'-Hydroxy-3'-bromo-5'-chloro chalcone dibromide | C₁₅H₁₁Br₃ClO₂ | Not Reported | 116 |
| 2'-Hydroxy-3'-bromo-5'-chloro-4-methoxychalcone dibromide | C₁₆H₁₃Br₃ClO₃ | Not Reported | 138 |
Note: The data for the dibromide derivatives are for compounds where bromine has been added across the double bond of the chalcone.
Representative Biological Activity Data of Halogenated Chalcones
Specific biological activity data for chalcones derived directly from this compound is limited in the available literature. However, data from structurally related halogenated chalcones demonstrate their potential as anticancer agents. The following table summarizes the IC₅₀ values for representative halogenated chalcones against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihalogenated Chalcone Analog | Various (10 cell lines) | 5 - 280 | [5] |
| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | K562 (Human Erythroleukemia) | ≤ 3.86 | [7] |
| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | MDA-MB-231 (Human Breast Cancer) | ≤ 3.86 | [7] |
| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | SK-N-MC (Human Neuroblastoma) | ≤ 3.86 | [7] |
| Thiazole-based Chalcone with 3-Chloro substitution | HCT-116 (Human Colon Cancer) | 2.95 | [8] |
Note: The IC₅₀ values presented are for analogous compounds and serve to illustrate the potential potency of the chalcones synthesized from this compound.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add a solution of NaOH or KOH (typically a 10-40% aqueous solution) dropwise to the reaction mixture. The mixture may become turbid and change color.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl with stirring until the solution is acidic (pH ~5-6). This will cause the chalcone product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified chalcone crystals in a desiccator or under vacuum.
Characterization
The synthesized chalcones should be characterized using standard analytical techniques:
-
Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
FT-IR: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.
-
¹H and ¹³C NMR: To confirm the structure of the chalcone and the successful incorporation of the aldehyde moiety.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
-
Visualizations
Reaction Scheme
References
- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Chromanones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 8-Bromo-6-chloro-chroman-4-one, a halogenated chromanone derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 5'-chloro-2'-hydroxyacetophenone to yield the key intermediate, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Subsequent base-catalyzed cyclization with a formaldehyde source affords the target chromanone. This protocol offers a practical approach for the preparation of substituted chromanones, which are valuable scaffolds in the development of novel therapeutic agents.
Introduction
Chromanones, and their derivatives, are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. Their versatile scaffold allows for diverse functionalization, leading to compounds with a wide range of pharmacological activities. The specific substitution pattern of 8-Bromo-6-chloro-chroman-4-one makes it an attractive building block for the synthesis of novel compounds with potential applications in drug development. This application note details a reliable two-step synthesis route starting from commercially available materials.
Reaction Scheme
The overall synthetic pathway is depicted below:
Application Notes & Protocols: Synthesis of Flavones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. These compounds are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[1][2][3] The specific substitution patterns on the flavone core can significantly modulate this biological activity, making the synthesis of novel derivatives a key focus in drug discovery.[4][5] The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[3][4]
This document provides detailed protocols for the synthesis of a halogenated flavone, specifically 6-bromo-8-chloro-flavone, using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the starting material. The primary synthetic route detailed is the Baker-Venkataraman rearrangement, a robust and classical method for flavone synthesis.[6][7][8] This process involves three key steps: the benzoylation of the starting acetophenone, a base-catalyzed rearrangement to form a 1,3-diketone, and an acid-catalyzed cyclization to yield the final flavone.[7][9]
I. Synthesis Pathway: The Baker-Venkataraman Rearrangement
The synthesis of 6-Bromo-8-chloro-flavone from this compound proceeds through a three-step sequence involving esterification, rearrangement, and cyclization.
Caption: Baker-Venkataraman synthesis of 6-Bromo-8-chloro-flavone.
II. Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis.
Protocol 1: Synthesis of 6-Bromo-8-chloro-flavone via Baker-Venkataraman Rearrangement
This protocol is adapted from established methods for flavone synthesis.[6][9][10]
Step A: Benzoylation of this compound
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 20.0 mmol) in dry pyridine (25 mL).
-
To this solution, add benzoyl chloride (e.g., 3.5 g, 25.0 mmol, 1.25 eq) dropwise with stirring. An exothermic reaction will occur.
-
Fit the flask with a calcium chloride drying tube and allow the mixture to stand for 30 minutes, or until it has cooled to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 250 mL of 3% hydrochloric acid and 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated white solid, 2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone, by vacuum filtration.
-
Wash the solid with cold methanol (15 mL) and then with cold water (15 mL).
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Step B: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
-
In a 100 mL beaker, dissolve the dried product from Step A (e.g., 20.0 mmol) in dry pyridine (40 mL).
-
Warm the solution to 50°C on a water bath.
-
Add pulverized potassium hydroxide (KOH) (e.g., 2.2 g, ~39 mmol, ~2.0 eq) portion-wise while stirring with a glass rod. A thick, yellow precipitate of the potassium salt of the diketone should form.
-
Continue stirring for 30 minutes at 50°C.
-
Cool the mixture to room temperature and cautiously acidify it by adding 10% aqueous acetic acid (~75 mL).
-
Collect the resulting yellow solid, 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-phenyl-propane-1,3-dione, by suction filtration.
-
Wash the product with water and dry it. This crude diketone is typically used directly in the next step without further purification.
Step C: Acid-Catalyzed Cyclization to 6-Bromo-8-chloro-flavone
-
Place the crude diketone from Step B (e.g., 20.0 mmol) into a 100 mL round-bottom flask.
-
Add glacial acetic acid (50 mL) and stir to dissolve.
-
With continuous stirring, add concentrated sulfuric acid (1.0 mL) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle at 100°C for 1 hour.
-
Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.
-
Collect the precipitated crude flavone by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to litmus paper.
-
Dry the final product, 6-Bromo-8-chloro-flavone. Recrystallize from a suitable solvent like ethanol or ligroin to obtain a purified product.
III. Data Presentation
The following tables provide a template for recording the quantitative data associated with the synthesis.
Table 1: Reagents and Theoretical Yield for the Synthesis of 6-Bromo-8-chloro-flavone
| Step | Compound Name | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Molar Eq. |
| A | This compound | 249.49[11] | 20.0 | 5.00 | 1.0 |
| A | Benzoyl Chloride | 140.57 | 25.0 | 3.51 | 1.25 |
| B | 2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone | 353.59 | 20.0 (Theor.) | 7.07 | 1.0 |
| B | Potassium Hydroxide (KOH) | 56.11 | ~39.0 | 2.20 | ~2.0 |
| C | 1,3-Diketone Intermediate | 353.59 | 20.0 (Theor.) | 7.07 | 1.0 |
| C | 6-Bromo-8-chloro-flavone (Final Product) | 335.58 | 20.0 (Theor.) | 6.71 | - |
Table 2: Expected Characterization Data for 6-Bromo-8-chloro-flavone
| Property | Expected Result |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | To be determined experimentally (°C) |
| ¹H NMR (CDCl₃) | δ (ppm): Aromatic protons (multiplets), distinct singlet for the H-3 proton of the flavone core (~6.5-7.0 ppm). |
| ¹³C NMR (CDCl₃) | δ (ppm): Carbonyl (C-4) ~175-180 ppm, other aromatic and vinylic carbons at expected shifts. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ corresponding to C₁₅H₈BrClO₂ (calculated: 334.94) |
| FT-IR (KBr) | ν (cm⁻¹): ~1630-1650 (C=O stretch), C-O, C-Cl, C-Br, and aromatic C-H stretches. |
IV. Experimental Workflow and Logic Diagrams
Visualizing the workflow helps in planning and executing the experiment efficiently.
Caption: General laboratory workflow for flavone synthesis.
Generalized Mechanism of Action for Flavonoids in Drug Development
For professionals in drug development, understanding the potential downstream effects is crucial. Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways.
Caption: Generalized anti-inflammatory action of flavones via NF-κB pathway.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Antimicrobial Activity of Chalcones Derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of chalcones derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. The protocols detailed below are based on established methodologies for chalcone synthesis and antimicrobial screening. While direct antimicrobial data for chalcones specifically derived from this compound is not extensively available in the public domain, the provided data for structurally related halogenated chalcones offers valuable insights into their potential efficacy.
Introduction
Chalcones are a class of naturally occurring flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of halogen substituents, such as bromine and chlorine, into the chalcone framework has been shown to modulate and often enhance their antimicrobial potency.[5][6] Chalcones derived from this compound are of particular interest due to the combined electron-withdrawing and lipophilic effects of the halogen atoms, which can significantly influence their interaction with microbial targets.
Synthesis of Chalcones
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction.[3][7] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
General Synthesis Protocol
A general protocol for the synthesis of chalcones from this compound is as follows:
-
Reactant Preparation: Dissolve equimolar quantities of this compound and a selected aromatic aldehyde in ethanol.[7]
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[7][8]
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (typically overnight).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.[7]
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone.[3]
Caption: Workflow for the synthesis of chalcones.
Antimicrobial Activity Screening
The antimicrobial properties of the synthesized chalcones can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Protocol 1: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.
-
Sample Addition: Add a known concentration of the dissolved chalcone derivative to each well. A solvent control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.
Protocol 2: Broth Microdilution for MIC Determination
This method provides quantitative data on the minimum concentration of a compound that inhibits microbial growth.
-
Preparation of Chalcone Solutions: Prepare a series of twofold dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the chalcone derivative at which there is no visible growth of the microorganism.
Caption: Workflow for antimicrobial activity screening.
Representative Antimicrobial Data of Halogenated Chalcones
The following tables summarize the antimicrobial activity of various halogenated chalcone derivatives against a range of bacterial and fungal strains. This data, from analogous compounds, provides a strong rationale for the investigation of chalcones derived from this compound.
Table 1: Antibacterial Activity of Halogenated Chalcones (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5'-chloro-2'-hydroxychalcone | Significant Inhibition | Significant Inhibition | Resistant | [6][9][10] |
| Halogenated Chalcone (3c) | 62.5 - 250 | - | - | [5] |
| O-OH Chalcone (anti-MRSA) | 25 - 50 | - | - | [1] |
Table 2: Antifungal Activity of Halogenated Chalcones (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Trichophyton rubrum | Reference |
| 5'-chloro-2'-hydroxychalcone | Significant Inhibition | - | - | [6][9][10] |
| Chalcone 14 | - | >128 | 16 - 32 | [11] |
| Halogenated Chalcone (3c) | 62.5 - 250 | - | - | [5] |
Mechanism of Action
While the precise mechanism of action can vary depending on the specific chalcone and microbial species, it is generally accepted that the α,β-unsaturated ketone moiety is crucial for their biological activity.[3] This reactive group can act as a Michael acceptor, leading to the alkylation of biological nucleophiles such as the thiol groups of cysteine residues in essential enzymes and proteins. This covalent modification can disrupt cellular processes, leading to microbial cell death.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
Chalcones derived from this compound represent a promising class of compounds for the development of novel antimicrobial agents. The established synthetic routes are straightforward, and the protocols for evaluating their antimicrobial efficacy are well-defined. The data from structurally similar halogenated chalcones strongly suggest that these compounds will exhibit significant activity against a range of bacterial and fungal pathogens. Further research into the specific antimicrobial spectrum and mechanism of action of these novel chalcones is warranted.
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Screening of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Halogenated Chalcones as Antifungal Agents
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a common motif in many natural products and has been extensively studied for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the reactive α,β-unsaturated keto group is often considered crucial for their biological activity.[1]
The introduction of halogen substituents, such as bromine and chlorine, onto the aromatic rings of chalcones has been shown to modulate their biological activities.[3][4] Halogenation can influence the lipophilicity, electronic properties, and steric hindrance of the molecule, potentially leading to enhanced antifungal potency. Derivatives of 2'-hydroxyacetophenones are of particular interest as the hydroxyl group can participate in hydrogen bonding and chelation, which may contribute to their mechanism of action.
Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Chalcone Derivatives
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In the context of this topic, this compound would serve as the ketone precursor.
A general synthetic scheme is as follows:
Caption: General Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.
-
Prepare a solution of NaOH or KOH (e.g., 40% aqueous solution) and add it dropwise to the ethanolic solution of the reactants while stirring vigorously in an ice bath.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the crude product using a Buchner funnel, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against fungal strains.
Materials:
-
Synthesized chalcone derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
Positive control antifungal agent (e.g., Fluconazole, Ketoconazole)
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound Stock Solutions: Dissolve the synthesized chalcone derivatives in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivatives in the appropriate broth medium to achieve a range of test concentrations.
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a standard antifungal), a negative control (broth with inoculum and DMSO without any compound), and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C for Candida albicans, 25-28°C for Aspergillus niger) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by using a microplate reader.
Data Presentation
The antifungal activity of novel compounds is typically presented in terms of their Minimum Inhibitory Concentration (MIC) in µg/mL. The following table provides hypothetical MIC values for derivatives of this compound against common fungal pathogens, based on data from structurally similar halogenated chalcones.
Table 1: Hypothetical Antifungal Activity of this compound Chalcone Derivatives (MIC in µg/mL)
| Compound ID | R-group on B-ring | Candida albicans | Aspergillus niger |
| Chalcone-1 | -H | 62.5 | 125 |
| Chalcone-2 | 4-Cl | 31.25 | 62.5 |
| Chalcone-3 | 4-Br | 31.25 | 62.5 |
| Chalcone-4 | 4-OCH₃ | 125 | >250 |
| Fluconazole | (Positive Control) | 8 | 64 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on published results for structurally related halogenated chalcones and may not be representative of the actual antifungal activity of this compound derivatives. Experimental validation is required.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of the target chalcone derivatives.
Caption: Workflow for antifungal evaluation of chalcone derivatives.
Concluding Remarks
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel antifungal agents. The established protocols for Claisen-Schmidt condensation and antifungal susceptibility testing provide a solid framework for researchers to initiate studies in this area. While specific data on these exact compounds is lacking, the broader literature on halogenated chalcones suggests that these derivatives are likely to exhibit interesting antifungal properties. Further research is warranted to synthesize and evaluate these specific compounds to determine their potential as future antifungal drug candidates.
References
- 1. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a key starting material. This versatile precursor, featuring bromo, chloro, and hydroxyl substitutions, serves as a valuable building block for the creation of diverse molecular architectures, including chalcones, flavones, pyrazolines, isoxazoles, and pyrimidines, many of which are recognized for their potential therapeutic properties.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting point for combinatorial chemistry and drug discovery programs. The presence of the ortho-hydroxyl group facilitates cyclization reactions, while the halogen atoms can be utilized for further functionalization or may contribute to the biological activity of the final compounds. This document outlines the multi-step synthesis pathways from the initial acetophenone to various heterocyclic systems, providing detailed experimental procedures and summarizing key quantitative data.
Synthesis of this compound
The starting material, this compound, can be synthesized from 5'-chloro-2'-hydroxyacetophenone via electrophilic aromatic substitution.[1][2]
Experimental Protocol:
-
Dissolve 5'-chloro-2'-hydroxyacetophenone (0.01 mol, 1.70 g) in glacial acetic acid (10 mL).[1]
-
Slowly add a 25% solution of bromine in acetic acid (7 mL) dropwise to the solution while stirring continuously.[1]
-
Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.[1]
-
Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield this compound.[1]
Application 1: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes. These chalcones serve as crucial intermediates for the synthesis of numerous five- and six-membered heterocyclic compounds.[1]
Experimental Protocol:
-
In a flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in ethanol.[1]
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring and bring the mixture to a boil.[1]
-
After a short period of boiling, allow the solution to stand overnight.[1]
-
The resulting sodium salt of the chalcone is then decomposed using dilute hydrochloric acid (HCl).[1]
-
The precipitated yellow solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative.[1]
Table 1: Synthesis of Substituted 3'-Bromo-5'-chloro-2'-hydroxychalcones
| Aldehyde Reactant | Product Name | Yield (%) |
| Benzaldehyde | 3'-Bromo-5'-chloro-2'-hydroxychalcone | Not Reported |
| Anisaldehyde | 3'-Bromo-5'-chloro-2'-hydroxy-4-methoxychalcone | Not Reported |
Note: While specific yields for these reactions were not found in the searched literature, Claisen-Schmidt condensations typically proceed in good to excellent yields.
Diagram 1: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcone
Caption: General workflow for the synthesis of chalcones.
Application 2: Synthesis of Flavones
Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization.
Experimental Protocol:
-
Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative in a suitable solvent such as DMSO.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure flavone.
Table 2: Representative Yields for Flavone Synthesis from Chalcones
| Chalcone Derivative | Reagents | Yield (%) |
| General 2'-hydroxychalcone | I₂, DMSO | Good to Excellent |
Note: Specific yield for the 3'-Bromo-5'-chloro-2'-hydroxychalcone was not available, but this method is generally high-yielding.
Diagram 2: Synthesis of Flavones from Chalcones
Caption: Oxidative cyclization of chalcones to flavones.
Application 3: Synthesis of Five-Membered Heterocycles
The α,β-unsaturated ketone moiety of chalcones is an excellent Michael acceptor, making it a versatile precursor for the synthesis of various five-membered heterocyclic rings such as pyrazolines and isoxazoles.
Synthesis of Pyrazolines
Pyrazolines are synthesized by the condensation reaction of chalcones with hydrazine hydrate or its derivatives.
Experimental Protocol:
-
Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.
Synthesis of Isoxazoles
Isoxazoles are prepared by the reaction of chalcones with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
-
Reflux a mixture of the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[4]
-
Add an aqueous solution of potassium hydroxide (40%, 5 mL) to the refluxing mixture.[4]
-
Continue refluxing for 12 hours and monitor the reaction by TLC.[4]
-
After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether.[4]
-
Evaporate the solvent and purify the crude product by column chromatography to yield the isoxazole derivative.[4]
Diagram 3: Synthesis of Pyrazolines and Isoxazoles
Caption: General pathways to pyrazolines and isoxazoles.
Application 4: Synthesis of Pyrimidines
Pyrimidines can be synthesized from chalcones by reaction with urea in the presence of a base.
Experimental Protocol:
-
Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol.[5]
-
Slowly add a 40% aqueous solution of potassium hydroxide with constant stirring.[5]
-
Reflux the reaction mixture for 4 hours, monitoring completion by TLC.[5]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.[5]
-
Filter, wash with water, and recrystallize from rectified spirit to obtain the pure pyrimidine derivative.[5]
Biological Activity
Heterocyclic compounds derived from substituted chalcones are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various classes of heterocyclic compounds derived from chalcones against different microbial strains. While this data is for analogous compounds, it provides an indication of the potential bioactivity of derivatives synthesized from this compound.
Table 3: Representative Antimicrobial and Antifungal Activity (MIC in µg/mL) of Chalcone-Derived Heterocycles
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Chalcones | Staphylococcus aureus | 256 | [6] |
| Escherichia coli | 512 - 1024 | [6] | |
| Pyrazolines | Staphylococcus aureus | 1 - 64 | [7] |
| Candida albicans | 2 - 64 | [7] | |
| Isoxazoles | Staphylococcus aureus | 4 - 64 | [7] |
| Candida albicans | 4 - 64 | [7] | |
| Pyrimidines | Candida albicans | 15.6 - 250 | [8] |
Note: The presented MIC values are for chalcone derivatives with various substitution patterns and are intended to be illustrative of the potential activities of the target compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a roadmap for researchers in medicinal chemistry and drug discovery to generate libraries of novel compounds for biological screening. The chalcone intermediate is a key hub, allowing access to flavones, pyrazolines, isoxazoles, pyrimidines, and potentially other heterocyclic systems. The anticipated biological activities of these compounds, based on literature for analogous structures, make this synthetic platform a promising area for further investigation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a Precursor for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a versatile precursor in medicinal chemistry. The focus is on its application in the synthesis of chalcones and their subsequent transformation into other biologically relevant heterocyclic compounds. Detailed experimental protocols and potential biological activities of the resulting molecules are discussed.
Introduction
This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis, particularly for the generation of compound libraries for drug discovery. Its chemical structure, featuring hydroxyl, bromo, and chloro substituents, provides multiple reaction sites and influences the electronic properties of the molecule, making it an ideal precursor for the synthesis of a variety of bioactive compounds. This document outlines its primary application in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Chemical Structure of this compound:
Synthesis of this compound
The precursor itself can be synthesized from commercially available starting materials. A common method involves the bromination of 5-chloro-2-hydroxyacetophenone.
Protocol: Synthesis of this compound[1]
Materials:
-
5-chloro-2-hydroxyacetophenone
-
Glacial Acetic Acid
-
Bromine
-
Ethanol
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
The product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 65-77%[2]
Application in Chalcone Synthesis
The most prominent application of this compound is in the Claisen-Schmidt condensation reaction to synthesize chalcones. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Protocol: Synthesis of a Representative Chalcone (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one
This protocol describes the synthesis of a chalcone from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
To the stirred solution, add an aqueous solution of NaOH (e.g., 40%) dropwise at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A solid precipitate of the chalcone will form.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.
Data Presentation: Characterization of a Representative Chalcone
| Parameter | Data |
| Compound Name | (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one |
| Molecular Formula | C₁₅H₁₀BrClO₂ |
| Molecular Weight | 337.60 g/mol |
| Appearance | Yellow crystalline solid |
| Yield | 70-85% (typical) |
| ¹H NMR (CDCl₃, δ ppm) | ~12.5 (s, 1H, -OH), 7.9-7.3 (m, 7H, Ar-H), 7.8 (d, 1H, J=15 Hz, β-H), 7.5 (d, 1H, J=15 Hz, α-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O), 145 (β-C), 122 (α-C), aromatic carbons in the expected regions |
| IR (KBr, cm⁻¹) | ~3400 (-OH), ~1640 (C=O), ~1580 (C=C), ~1250 (C-O), ~760, ~690 (C-H out of plane) |
Note: The spectral data provided are expected values and may vary slightly based on experimental conditions.
Further Synthetic Transformations: Synthesis of Flavones
Chalcones are excellent precursors for the synthesis of various heterocyclic compounds, most notably flavones. Flavones are a class of flavonoids with a 2-phenyl-4H-1-benzopyran-4-one backbone and are associated with a wide range of biological activities.
Protocol: Synthesis of a Representative Flavone[4][5]
Materials:
-
Chalcone (from the previous step)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Dissolve the synthesized chalcone (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture at reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A solid precipitate of the flavone will form.
-
Filter the solid, wash with a dilute solution of sodium thiosulfate (to remove excess iodine) followed by water, and then dry.
-
Recrystallize the crude flavone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Biological Activities of Derived Compounds
Chalcones and their derivatives synthesized from this compound are expected to exhibit a range of biological activities due to the presence of the α,β-unsaturated carbonyl system and the specific halogen and hydroxyl substitutions.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of chalcones.[4][5] They can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] The presence of halogen atoms on the aromatic rings can enhance the cytotoxic effects.
Potential Mechanism of Action: Induction of apoptosis in cancer cells.
Data Presentation: Illustrative Anticancer Activity of Halogenated Chalcones
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro-substituted chalcones | MCF-7 (Breast) | 0.8 - 4.3 | [6] |
| Bromo-substituted chalcones | MCF-7 (Breast) | 3.66 - 51.05 |
Note: This data is for representative halogenated chalcones and serves as an illustration of the potential activity of derivatives from the specified precursor.
Anti-inflammatory Activity
Chalcones are known to possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism of action is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[7][8][9][10]
Potential Mechanism of Action: Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
The α,β-unsaturated ketone moiety in chalcones is crucial for their antimicrobial activity. Chalcone derivatives have shown efficacy against a range of bacteria and fungi. The presence of hydroxyl and halogen substituents can modulate this activity.
Data Presentation: Illustrative Antimicrobial Activity of Substituted Chalcones
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 15 - 28 | [11][12] |
| Escherichia coli | 12 - 25 | [11][12] |
| Bacillus subtilis | 18 - 29 | [11] |
Note: This data represents the range of activity observed for various substituted chalcones and indicates the potential of the derivatives of interest.
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
Signaling Pathway: Inhibition of NF-κB
Caption: Chalcone inhibition of the NF-κB pathway.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The biological activity data is illustrative and not specific to the exact derivatives of this compound. Researchers should conduct their own comprehensive biological evaluations.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Anticancer Studies of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer potential of derivatives of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action.
Introduction
This compound serves as a versatile scaffold for the synthesis of various derivatives, including chalcones, which have demonstrated promising anticancer activities. These compounds are investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. This document outlines the standard in vitro assays to characterize these anticancer effects.
Data Presentation: Summary of In Vitro Anticancer Activity
The anticancer efficacy of this compound derivatives is typically assessed across a panel of human cancer cell lines. The following tables summarize representative quantitative data obtained from key in vitro assays for a hypothetical derivative, referred to as Compound X, which is a chalcone derived from this compound.
Table 1: Cytotoxicity of Compound X against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | < 10 |
| PC-3 | Prostate Adenocarcinoma | < 10 |
| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |
| Caco-2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |
| MCF-12F (Normal) | Breast Epithelial | > 100 |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.
Table 2: Induction of Apoptosis by Compound X in MCF-7 Cells (48h Treatment)
| Treatment | Concentration | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| Compound X | IC50 | 45.8 ± 3.2 | 28.5 ± 2.1 | 25.7 ± 2.5 |
| Compound X | 2 x IC50 | 20.1 ± 2.8 | 35.2 ± 3.5 | 44.7 ± 4.1 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Compound X (24h Treatment)
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.4 ± 2.1 | 28.3 ± 1.9 | 16.3 ± 1.5 |
| Compound X | IC50 | 68.2 ± 2.5 | 15.1 ± 1.7 | 16.7 ± 1.8 |
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549, Caco-2) and a normal cell line (e.g., MCF-12F)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Application Notes and Protocol for the Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1][2][3] These compounds and their derivatives are of great interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4] The synthesis of variously substituted chalcones is a key area of research for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis of a specific halogenated chalcone, 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone, via the Claisen-Schmidt condensation.
Principle of Synthesis
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][4][5] This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted aromatic benzaldehyde.[4] In this specific protocol, 3-bromo-5-chloro-2-hydroxyacetophenone reacts with 4-methoxybenzaldehyde (anisaldehyde) in the presence of a strong base, such as sodium hydroxide (NaOH), to yield the target chalcone. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.
Experimental Protocol
Materials and Equipment
-
3-bromo-5-chloro-2-hydroxyacetophenone
-
4-methoxybenzaldehyde (anisaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum filtration apparatus
-
pH paper or pH meter
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Synthesis of the Precursor: 3-bromo-5-chloro-2-hydroxyacetophenone
A necessary precursor for this synthesis is 3-bromo-5-chloro-2-hydroxyacetophenone. A general method for its preparation involves the bromination of 5-chloro-2-hydroxyacetophenone.[6]
-
Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL).
-
Slowly add a 25% solution of bromine in acetic acid (7 mL) dropwise while stirring continuously.
-
Continue stirring until the reaction is complete, which is often indicated by the precipitation of the product.
-
Filter the resulting solid, wash it with water, and recrystallize from ethanol to obtain pure 3-bromo-5-chloro-2-hydroxyacetophenone.
Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-bromo-5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% concentration) to the reaction mixture.[4] The mixture may change color.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction can be monitored by TLC.[7] In many cases, the reaction is left to proceed overnight.[6]
-
Isolation of the Crude Product: After the reaction is complete (as indicated by TLC or precipitation of the product), pour the reaction mixture into a beaker containing ice-cold water.[7]
-
Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) while stirring until the solution is neutral (pH ~7).[7][8] This will cause the chalcone to precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid with several portions of cold distilled water to remove any remaining salts and impurities.[9]
-
Drying: Allow the crude product to air dry on the filter paper or in a desiccator.
Purification
Recrystallization is a common and effective method for purifying solid chalcones.[1]
-
Solvent Selection: Ethanol (95%) is a widely used and effective solvent for recrystallizing a broad range of chalcones.[1]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[1]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[1]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Characterization
The identity and purity of the synthesized 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone should be confirmed using various analytical techniques:
-
Melting Point: A sharp and narrow melting point range is indicative of a pure compound.[8]
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the compound and to monitor the progress of the reaction.[8]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) and hydroxyl (-OH) groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the chalcone.
-
Quantitative Data Summary
The following table summarizes key data related to the synthesized chalcone and similar compounds found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Reported Melting Point (°C) |
| 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone | C₁₆H₁₂BrClO₃ | 367.62 | 72 | 172 |
| 2'-hydroxy-5'-chloro-4-methoxychalcone | C₁₆H₁₃ClO₃ | 288.72 | 70 | 117 |
| 2'-hydroxy-3'-bromo-5'-chlorochalcone | C₁₅H₁₀BrClO₂ | 353.60 | 80 | 124 |
Data for similar compounds are provided for comparison and are sourced from reference.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and purification of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone.
Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Claisen-Schmidt Reaction for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Claisen-Schmidt reaction, specifically focusing on the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for synthesizing chalcones from 2'-hydroxyacetophenones?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[1] In the context of 2'-hydroxyacetophenone derivatives like this compound, it is reacted with an aromatic aldehyde (which typically lacks α-hydrogens) in the presence of a base to form a 2'-hydroxychalcone. This reaction is fundamental to the synthesis of many flavonoids and their precursors.
Q2: Why is a base, such as NaOH or KOH, the most common catalyst for this reaction?
A2: Base catalysis is prevalent because it efficiently deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Aromatic aldehydes are ideal for this reaction as they do not have α-hydrogens and therefore cannot undergo self-condensation, which leads to higher yields of the desired chalcone.
Q3: Are there "green chemistry" alternatives to the conventional base-catalyzed reaction in an organic solvent?
A3: Yes, several green chemistry approaches have been developed. Solvent-free grinding is a notable technique where the solid reactants are ground together with a solid catalyst (e.g., NaOH). This method often results in shorter reaction times, simpler product isolation, and high yields.[2] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times.
Q4: I am working with a hydroxyl-substituted acetophenone and my reaction is not proceeding as expected. What are the potential issues?
A4: When using hydroxyl-substituted reactants like this compound, the acidic phenolic hydroxyl group can be deprotonated by the base catalyst. This can affect the reactivity of the starting material and potentially lead to side reactions. It is crucial to carefully control the amount of base used and the reaction temperature.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common challenge in Claisen-Schmidt condensations. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Use a fresh batch of high-purity base (NaOH or KOH). Ensure reagents and solvents are free from acidic impurities that could neutralize the catalyst. |
| Suboptimal Temperature | While many reactions occur at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can promote side reactions. |
| Poor Solubility | If the reactants, particularly the this compound, are not fully dissolved in the solvent, the reaction can be slow or incomplete. Consider slightly increasing the solvent volume to ensure a homogeneous solution. |
| Incorrect Stoichiometry | The molar ratio of the aldehyde to the ketone is crucial. Using a slight excess of the aldehyde can sometimes help drive the reaction to completion. |
| Insufficient Reaction Time | The Claisen-Schmidt condensation can take several hours to complete. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure it has reached completion. |
Issue 2: Formation of Multiple Products and Purification Difficulties
The presence of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and lower the yield of the desired chalcone.
| Side Reaction | Cause | Mitigation Strategy |
| Self-Condensation of Ketone | The enolizable acetophenone reacts with itself. | Slowly add the this compound to the mixture of the aldehyde and the base. This keeps the ketone concentration low and favors the reaction with the aldehyde. |
| Cannizzaro Reaction of Aldehyde | Aldehydes lacking α-hydrogens disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid. | Use a milder base or optimize the base concentration. Ensure the acetophenone is present to react with the aldehyde. |
| Michael Addition | The enolate of the acetophenone adds to the newly formed chalcone (the α,β-unsaturated ketone). | Use a slight excess of the aldehyde or perform the reaction at a lower temperature. |
Quantitative Data Summary
The following table summarizes reaction yields for the synthesis of various chalcone derivatives from 2'-hydroxyacetophenone and substituted benzaldehydes under different reaction conditions. This data can serve as a reference for optimizing your specific reaction.
| 2'-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / Isopropyl Alcohol | 4 h | Optimized |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 5-chloro-2-hydroxyacetophenone.
Materials:
-
5-chloro-2-hydroxyacetophenone
-
Glacial acetic acid
-
Bromine (25% in acetic acid solution)
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL).
-
With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.
-
The product will begin to separate as the reaction completes.
-
Filter the product, wash it with water, and recrystallize from ethanol.
Protocol 2: Conventional Claisen-Schmidt Condensation
This protocol is a standard method for the synthesis of 2'-hydroxychalcones.[3]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Potassium hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the this compound and the aromatic aldehyde in a minimal amount of ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl.
-
The precipitated chalcone is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
Protocol 3: Solvent-Free Grinding Method
This method is a green and efficient alternative to the conventional protocol.[2]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH), solid (1.0 eq)
-
Mortar and pestle
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a mortar, combine the this compound, the aromatic aldehyde, and solid NaOH.
-
Grind the mixture with a pestle for approximately ten minutes. The mixture may become a paste or solidify.
-
After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.
-
Filter the solid product, wash with water, and dry. Recrystallization can be performed with 95% ethanol if necessary.[2]
Visualizations
Caption: Workflow for Conventional Claisen-Schmidt Condensation.
Caption: Troubleshooting Logic for Low Yield in Chalcone Synthesis.
References
Technical Support Center: Purification of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and detailed protocols for the purification of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[1] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring good recovery of the purified crystals upon cooling.[2][3] The melting point of this compound is approximately 100-103 °C, and the boiling point of ethanol is 78 °C.[4][5] Since the solvent's boiling point is lower than the compound's melting point, this helps prevent the compound from "oiling out".[3]
Q2: I've added the hot solvent, but not all of my solid has dissolved. What should I do?
A2: This can happen for two reasons:
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains after adding a significant amount of boiling solvent, you should perform a hot filtration to remove these impurities before proceeding to the cooling step.[6]
-
Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the boiling solvent until your product dissolves completely. Be careful not to add a large excess, as this will significantly reduce your final yield.[7][8]
Q3: My solution has cooled, but no crystals have formed. What went wrong?
A3: This is a common issue, often due to supersaturation or using too much solvent.[7][8] Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches on the glass provide a surface for the first crystals to form.[7][8]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.[7][9]
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent, making it more concentrated. Then, allow it to cool again.[8][9]
-
Cooling Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[6]
Q4: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
A4: This phenomenon, known as "oiling out," occurs when the solid separates from the solution as a liquid instead of crystals.[8] This often happens if the melting point of the compound is low or if the solution cools too quickly.[2][8] To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of extra solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[6]
Q5: My final yield is very low. What are the possible reasons?
A5: A low yield can result from several factors during the process:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling.[3][7][9]
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated.[6]
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your product.[7]
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration.[2]
Q6: The purified crystals are still colored. How can I remove colored impurities?
A6: If your product contains colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal, which is then removed during filtration, leaving a colorless solution to crystallize from. Do not add charcoal to a boiling solution, as it can cause it to boil over violently.
Data & Properties
The following table summarizes key quantitative data for this compound and a recommended recrystallization solvent, ethanol.
| Property | This compound | Ethanol (Recrystallization Solvent) |
| Molecular Formula | C₈H₆BrClO₂ | C₂H₅OH |
| Molecular Weight | 249.49 g/mol | 46.07 g/mol |
| Melting Point (mp) | 100-103 °C[4][5] | -114 °C |
| Boiling Point (bp) | Not specified | 78 °C |
| Appearance | Solid | Colorless Liquid |
| General Solubility | Soluble in polar organic solvents like alcohols.[1] | Miscible with water and many organic solvents |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood, swirling continuously. Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[2] Slow cooling promotes the formation of larger, purer crystals.[2]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[7]
-
Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. Determine the melting point and yield of the purified product. Pure crystals should appear uniform with shiny surfaces.[2]
Visual Guides
Recrystallization Workflow
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. labsolu.ca [labsolu.ca]
- 5. 3′-溴-5′-氯-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Electrophilic Bromination: This method involves the direct bromination of 5'-chloro-2'-hydroxyacetophenone. It is a straightforward approach, but control of regioselectivity can be a challenge.
-
Fries Rearrangement: This route utilizes the rearrangement of 2-bromo-4-chlorophenyl acetate in the presence of a Lewis acid catalyst to yield the target molecule.[1] This method can also produce isomeric byproducts depending on the reaction conditions.[2][3]
Q2: What are the most common byproducts I might encounter?
The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of common impurities.
Data Presentation: Common Byproducts
| Synthetic Route | Common Byproducts | Rationale for Formation |
| Bromination of 5'-chloro-2'-hydroxyacetophenone | 3',5'-Dibromo-5'-chloro-2'-hydroxyacetophenone | The starting material is highly activated towards electrophilic substitution, leading to potential over-bromination.[4] |
| Isomeric monobrominated products | While the desired product is the major isomer, small amounts of other isomers can form. | |
| Unreacted 5'-chloro-2'-hydroxyacetophenone | Incomplete reaction. | |
| Fries Rearrangement of 2-bromo-4-chlorophenyl acetate | 5'-Bromo-3'-chloro-2'-hydroxyacetophenone (para-isomer) | The Fries rearrangement can yield both ortho and para isomers. Lower temperatures tend to favor the para product.[2][3] |
| 2-bromo-4-chlorophenol | Hydrolysis of the starting ester. | |
| Diacylated products | Intermolecular acylation can occur, leading to the introduction of a second acetyl group.[5] | |
| Products of bromine migration | At higher temperatures, migration of the bromine atom on the aromatic ring has been observed in similar systems.[5] |
Troubleshooting Guides
Scenario 1: Low Yield in Bromination of 5'-chloro-2'-hydroxyacetophenone
Q: I am getting a very low yield of the desired this compound when brominating 5'-chloro-2'-hydroxyacetophenone. What could be the issue?
A: Low yields in this reaction are often due to a few key factors:
-
Incomplete Reaction: Ensure that the bromine has been added completely and that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Temperature: The reaction temperature can influence the rate of reaction. While the reaction is often carried out at room temperature, gentle warming may be necessary to drive the reaction to completion. However, excessive heat can lead to increased byproduct formation.
-
Loss During Work-up: The product is a solid. Ensure complete precipitation from the reaction mixture and minimize losses during filtration and washing steps.
Scenario 2: High Levels of Impurities in Fries Rearrangement
Q: My final product from the Fries rearrangement of 2-bromo-4-chlorophenyl acetate is contaminated with significant amounts of the para-isomer and other byproducts. How can I improve the selectivity?
A: The regioselectivity of the Fries rearrangement is sensitive to reaction conditions.[3] To favor the formation of the desired ortho-isomer (this compound):
-
Temperature Control: Higher reaction temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[2] Conversely, lower temperatures favor the para-isomer.
-
Solvent Choice: Non-polar solvents tend to favor the formation of the ortho product.[3]
-
Catalyst Stoichiometry: Using a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃) is crucial as it complexes with both the starting material and the product.
Experimental Protocols
Protocol 1: Synthesis via Bromination of 5'-chloro-2'-hydroxyacetophenone[6]
Materials:
-
5'-chloro-2'-hydroxyacetophenone
-
Glacial Acetic Acid
-
Bromine
-
Ethanol (for crystallization)
Procedure:
-
Dissolve 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC). The product may begin to precipitate during the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and then recrystallize from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Fries Rearrangement of 2-bromo-4-chlorophenyl acetate
Materials:
-
2-bromo-4-chlorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
Procedure:
-
To a reaction vessel equipped with a stirrer and a heating mantle, add anhydrous aluminum chloride (1.1-1.5 eq).
-
Carefully add 2-bromo-4-chlorophenyl acetate (1.0 eq) to the aluminum chloride.
-
Heat the mixture with stirring to 130-140°C.
-
Maintain the temperature and continue stirring for the recommended reaction time (monitor by TLC).
-
After completion, cool the reaction mixture and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate this compound.
Mandatory Visualizations
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. cbijournal.com [cbijournal.com]
- 5. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Halogenated Hydroxyacetophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated hydroxyacetophenones. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Friedel-Crafts Acylation for Hydroxyacetophenone Synthesis
Question: I am attempting to synthesize a hydroxyacetophenone via Friedel-Crafts acylation of a phenol, but my yields are consistently low. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Friedel-Crafts acylation of phenols are a common issue. The primary reasons include:
-
Deactivation of the Aromatic Ring: While the hydroxyl group is activating, strong electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any moisture present will deactivate the catalyst.[1]
-
Substrate-Catalyst Interaction: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating the catalyst and the ring towards the desired C-acylation.[2] This often leads to O-acylation as a major side reaction, forming a phenyl ester.[2]
-
Suboptimal Reaction Temperature: The reaction temperature is critical. Some reactions require heating, while excessively high temperatures can cause decomposition or favor undesired side reactions.[1]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: To prevent O-acylation and catalyst coordination with the phenol, protect the hydroxyl group as an ester (e.g., acetate) before performing the Friedel-Crafts acylation. The protecting group can be removed later.[1]
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid.[1]
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrate.
-
Consider Fries Rearrangement: An alternative two-step approach is often more effective: first, perform an O-acylation to form the phenyl ester, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired hydroxyaryl ketone.[3][4][5]
2. Poor Regioselectivity in the Halogenation of Hydroxyacetophenones
Question: I am trying to halogenate a hydroxyacetophenone, but I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the electrophilic halogenation of substituted phenols is a significant challenge. The hydroxyl and acetyl groups direct the incoming electrophile to different positions, often resulting in mixtures.
Strategies to Improve Regioselectivity:
-
Choice of Halogenating Agent and Catalyst: The choice of halogenating agent and catalyst can influence the steric and electronic environment of the reaction, thereby favoring one isomer over another.
-
Reaction Conditions: Temperature and solvent polarity can significantly impact the ortho/para product ratio in related reactions like the Fries rearrangement, and similar principles can apply to halogenation. Low temperatures and non-polar solvents may favor the para product, while higher temperatures can favor the ortho product.[3][5]
-
Directing Groups: The use of directing groups that can coordinate with the incoming electrophile or block certain positions can be an effective strategy for achieving high regioselectivity in C-H functionalization reactions.[6]
Experimental Protocol for Regioselective Bromination (Example):
A detailed protocol for achieving regioselective bromination would depend on the specific hydroxyacetophenone. However, a general approach could involve the use of a bulky brominating agent to favor para-substitution due to steric hindrance at the ortho-positions.
3. Formation of Multiple Products and Side Reactions
Question: My reaction is producing multiple unexpected products alongside my desired halogenated hydroxyacetophenone. What are the likely side reactions?
Answer:
The synthesis of halogenated hydroxyacetophenones can be prone to several side reactions, leading to a complex product mixture.
Common Side Reactions:
-
Polyhalogenation: The initial halogenation can activate the ring for further substitution, leading to di- or tri-halogenated products.
-
Fries Rearrangement Side Products: In syntheses involving the Fries rearrangement, intermolecular acylation can occur, where an acyl group is transferred between two different molecules.[7]
-
O-acylation vs. C-acylation: As mentioned earlier, in Friedel-Crafts reactions with phenols, O-acylation to form an ester is a common competing reaction.[2]
-
Decomposition: Harsh reaction conditions, such as high temperatures or very strong Lewis acids, can lead to the decomposition of starting materials and products.[5]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing the issue of multiple products.
4. Difficulties in Purifying the Final Product
Question: I am struggling to purify my halogenated hydroxyacetophenone. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the presence of isomers, unreacted starting materials, and byproducts with similar polarities.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid hydroxyacetophenones. The choice of solvent is crucial.[8]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically used.[8]
-
Distillation: For liquid products, distillation under reduced pressure can be effective, especially for separating components with different boiling points.[9]
-
Affinity Chromatography: In specific cases, affinity chromatography can be employed for purification. For instance, p-hydroxyacetophenone has been used to create an affinity matrix for purifying certain enzymes.[10]
Table 1: Common Solvents for Recrystallization of Hydroxyacetophenones
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Effective for a wide range of polarities. |
| Dichloromethane/Hexane | Medium/Non-polar | Useful for less polar compounds. |
| Toluene | Non-polar | Can be used for compounds with lower polarity. |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
This two-step procedure is often more reliable than direct Friedel-Crafts acylation of phenol.
Step 1: O-Acylation of Phenol to Phenyl Acetate
-
To a solution of phenol in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride.
-
A catalytic amount of a base (e.g., pyridine or triethylamine) or a mild acid can be used.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl acetate.
Step 2: Fries Rearrangement of Phenyl Acetate
-
Add anhydrous aluminum chloride (AlCl₃) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the phenyl acetate to the cooled suspension.
-
Allow the reaction to warm to room temperature or heat as required to favor the desired isomer (lower temperatures generally favor the para-product).[3][5]
-
After the reaction is complete (monitor by TLC), quench the reaction by carefully pouring it onto ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Halogenation of a Hydroxyacetophenone (General Procedure)
Caution: Halogenating agents are corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the hydroxyacetophenone in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the halogenating agent (e.g., bromine in acetic acid or N-chlorosuccinimide) dropwise with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any excess halogenating agent with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 2: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
| Temperature | Solvent Polarity | Major Product | Reference |
| Low | Non-polar | para-isomer | [3][5] |
| High | Non-polar | ortho-isomer | [3][5] |
| High | Polar | para-isomer | [5] |
Visualizations
Caption: Synthetic routes to halogenated hydroxyacetophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. byjus.com [byjus.com]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 10. Purification of liver aldehyde dehydrogenase by p-hydroxyacetophenone-sepharose affinity matrix and the coelution of chloramphenicol acetyl transferase from the same matrix with recombinantly expressed aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone in Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in basic conditions?
A1: The primary side reactions to be aware of are the Favorskii rearrangement and intramolecular cyclization to form chromone derivatives. In reactions like the Williamson ether synthesis, base-catalyzed elimination (E2) can also compete with the desired substitution reaction.
Q2: How can I minimize the Favorskii rearrangement?
A2: The Favorskii rearrangement is catalyzed by the formation of an enolate.[1][2] To minimize this, consider using milder bases or non-protic solvents to disfavor enolate formation. Lowering the reaction temperature can also help reduce the rate of this rearrangement.
Q3: What conditions favor the formation of chromone byproducts?
A3: Intramolecular cyclization to form chromones is often promoted by stronger bases and higher temperatures. The reaction involves the deprotonation of the phenolic hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine.
Q4: My desired Williamson ether synthesis is showing low yield. What could be the cause?
A4: Low yields in Williamson ether synthesis can be due to competing side reactions like the Favorskii rearrangement or E2 elimination.[3][4] Ensure your alkyl halide is primary to favor the SN2 reaction over elimination.[3][5] Using a less sterically hindered base and optimizing the temperature are also crucial.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Carboxylic Acid Derivative
-
Symptom: Your reaction mixture shows a product with a carboxylic acid or ester functionality, and the expected product is absent or in low yield.
-
Probable Cause: This is a strong indication of a Favorskii rearrangement . The basic conditions have likely led to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative.[1][2][6]
-
Troubleshooting Steps:
-
Choice of Base: Switch to a milder, non-nucleophilic base if possible. If a nucleophilic base like an alkoxide is required, use the corresponding alcohol as the solvent to minimize transesterification side reactions.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the rearrangement.
-
Solvent Effects: Employ a polar aprotic solvent which may influence the reaction pathway.
-
Issue 2: Presence of a Bicyclic Product with a Ketone
-
Symptom: Mass spectrometry or NMR analysis of your product mixture indicates the presence of a chromone-like structure.
-
Probable Cause: Intramolecular cyclization has likely occurred. The phenoxide formed under basic conditions can act as an intramolecular nucleophile, displacing the bromide to form a six-membered ring.
-
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the phenolic hydroxyl group before subjecting the molecule to basic conditions, especially if a strong base is required for another transformation.
-
Reaction Time: Shorter reaction times may favor the desired intermolecular reaction over the intramolecular cyclization. Monitor the reaction closely by TLC or LC-MS.
-
Base Stoichiometry: Use the minimum effective amount of base to reduce the concentration of the reactive phenoxide intermediate.
-
Issue 3: Low Yield and Formation of an Alkene Byproduct in Williamson Ether Synthesis
-
Symptom: Along with a low yield of the desired ether, you observe the formation of an alkene, detected by techniques like GC-MS or NMR spectroscopy.
-
Probable Cause: This points to a competing E2 elimination reaction . This is more likely to occur with secondary or tertiary alkyl halides and with sterically hindered, strong bases.[3][5]
-
Troubleshooting Steps:
Quantitative Data
The following table summarizes potential outcomes of reacting this compound under basic conditions. Please note that the yields are illustrative and can vary significantly based on the specific reaction conditions.
| Reaction Type | Reagents | Expected Product | Potential Side Product(s) | Typical Yield of Expected Product |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | O-alkylated ether | Favorskii rearrangement product, Chromone, Alkene (from E2) | 40-70% |
| Intramolecular Cyclization | Strong Base (e.g., NaH) | 8-bromo-6-chloro-4-chromanone | Favorskii rearrangement product | Can be the major product depending on conditions |
| Favorskii Rearrangement | Strong Base (e.g., NaOH, NaOMe) | - | 4-chloro-2-hydroxy-6-(carboxymethyl)benzoic acid or its ester | Can be the major product under forcing conditions |
Experimental Protocols
Synthesis of 3-bromo-5-chloro-2-hydroxy chalcone
This protocol describes a reaction where this compound is subjected to basic conditions in a Claisen-Schmidt condensation.[7]
Materials:
-
This compound
-
Anisaldehyde (or other suitable aldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and anisaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
While stirring the solution, add a solution of NaOH in water dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the resulting sodium salt of the chalcone may precipitate.
-
The mixture is then acidified with aqueous HCl to precipitate the chalcone product.
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The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the purified 3-bromo-5-chloro-2-hydroxy chalcone.[7]
Visualizations
Caption: Potential reaction pathways of this compound in basic conditions.
Caption: A troubleshooting workflow for identifying and addressing side reactions.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Stability of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may influence its stability?
A1: The stability of this compound is primarily influenced by its three key functional groups: the phenolic hydroxyl group (-OH), the acetyl group (-COCH3), and the halogen substituents (Bromine and Chlorine) on the aromatic ring. The interplay of these groups dictates its susceptibility to degradation under different conditions.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on the functional groups, the following degradation pathways are anticipated:
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming colored quinone-type structures.
-
Hydrolysis: While the acetyl group is generally stable, extreme pH and high temperatures could lead to hydrolysis, although this is less common for aromatic ketones compared to esters or amides.
-
Dehalogenation: Under photolytic or strong reductive conditions, the carbon-bromine and carbon-chlorine bonds may cleave.
-
Thermal Decomposition: At elevated temperatures, decomposition of the entire molecule can occur.
Q3: What are the initial signs of degradation I should look for?
A3: Visual inspection may reveal a color change in the solid material or solution, often to yellow or brown, which can indicate oxidation of the phenolic group. However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, chromatographic analysis is essential for a definitive assessment.
Q4: How can I minimize the degradation of this compound during storage?
A4: To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and oxygen.
Troubleshooting Guides
Issue 1: Discoloration of the Compound in Solid State or Solution
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Problem: The typically off-white to light yellow solid or its solution has developed a yellow or brownish tint.
-
Possible Cause: This is a strong indication of oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like byproducts. This process is often accelerated by exposure to light and air (oxygen).
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in amber vials or containers wrapped in aluminum foil to prevent photo-oxidation.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle and store the compound under an inert gas like nitrogen or argon to exclude oxygen.
-
Solvent Purity: Ensure that the solvents used for preparing solutions are of high purity and free from peroxides, which can initiate oxidation.
-
pH Control: If in solution, be aware that alkaline conditions can increase the susceptibility of phenols to oxidation. Maintain a neutral or slightly acidic pH if the experimental conditions allow.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
-
Problem: Analysis of a sample by HPLC shows a decrease in the peak area of this compound and the emergence of one or more new, unidentified peaks.
-
Possible Cause: The compound is degrading under the experimental or storage conditions. The new peaks represent degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To systematically identify the nature of the degradation, perform a forced degradation study. This will help in understanding the degradation profile under specific stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This will be crucial in elucidating the structures of the degradation products.
-
Review Experimental Conditions: Carefully examine the reaction or storage conditions. Factors such as pH, temperature, presence of oxidizing or reducing agents, and exposure to light should be considered as potential causes.
-
Stability-Indicating Method: Ensure that the analytical method used is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[1][2][3]
-
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8]
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 48 hours. Neutralize the solution with an appropriate volume of 1N NaOH before analysis.
-
Expected Outcome: The molecule is expected to be relatively stable under acidic conditions due to the deactivating effect of the acetyl and halogen groups on the aromatic ring. However, some minor degradation cannot be ruled out at elevated temperatures.
Basic Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with an appropriate volume of 1N HCl before analysis.
-
Expected Outcome: Phenolic compounds are more susceptible to oxidation under basic conditions. Discoloration may be observed. The acetyl group is generally resistant to hydrolysis under these conditions.
Oxidative Degradation
-
Protocol: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 48 hours, protected from light.
-
Expected Outcome: The phenolic hydroxyl group is prone to oxidation, potentially leading to the formation of hydroxylated or quinone-type products.
Thermal Degradation
-
Protocol: Place the solid compound in a controlled temperature oven at 80°C for 72 hours. Also, expose the stock solution to the same conditions.
-
Expected Outcome: Assess for any significant decomposition. Thermal degradation of chlorophenols can lead to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans under more extreme conditions, though this is less likely under controlled laboratory heating.[9][10]
Photolytic Degradation
-
Protocol: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark under the same temperature conditions.
-
Expected Outcome: Aromatic halogenated compounds can be susceptible to photodecomposition, which may involve dehalogenation or other rearrangements.[12][13]
Data Presentation: Summary of Expected Stability
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 1N HCl, 60°C, 48h | High | Minimal degradation expected. |
| Basic Hydrolysis | 1N NaOH, 60°C, 24h | Moderate | Oxidation products (quinones), potential for minor hydrolysis. |
| Oxidation | 3% H₂O₂, RT, 48h | Low to Moderate | Hydroxylated derivatives, quinone-type compounds. |
| Thermal | 80°C, 72h | High | Minimal degradation expected under these conditions. |
| Photolytic | 1.2 million lux hours | Moderate | Dehalogenated products, other photoproducts. |
Note: This table presents expected outcomes based on the chemical structure and general knowledge of similar compounds. Actual results may vary and should be confirmed by experimental data.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- 1. scispace.com [scispace.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmadekho.com [pharmadekho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. acp.copernicus.org [acp.copernicus.org]
Removal of unreacted starting material from chalcone synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted starting materials from a crude chalcone product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude chalcone synthesis product?
The most common impurities are typically unreacted starting materials from the Claisen-Schmidt condensation: the aromatic aldehyde (e.g., benzaldehyde) and the ketone (e.g., acetophenone).[1] Depending on the reaction conditions, byproducts from self-condensation of the ketone or Cannizzaro reaction of the aldehyde may also be present.[1]
Q2: What is the most straightforward method to purify a solid chalcone product?
For solid chalcones, recrystallization is a widely used and effective purification technique.[2] This method is ideal when the impurities have different solubility profiles from the desired chalcone product in a chosen solvent. Ethanol is a common and effective solvent for recrystallizing a broad range of chalcones.[2][3][4]
Q3: My crude product is contaminated with the starting aromatic aldehyde. How can I remove it before recrystallization?
An effective method for selectively removing unreacted aldehydes is a liquid-liquid extraction using a saturated sodium bisulfite (NaHSO₃) solution.[5][6] The aldehyde reacts with bisulfite to form a water-soluble adduct, which is then extracted into the aqueous phase, leaving the chalcone in the organic layer.[5][7]
Q4: How can I remove an unreacted phenolic ketone, like 2'-hydroxyacetophenone?
Unreacted phenolic ketones can be removed by an alkaline extraction.[8][9] By washing an organic solution of the crude product with an aqueous base (e.g., 10% NaOH), the acidic phenolic ketone is deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer.[8][9] The non-phenolic chalcone remains in the organic phase.
Q5: When is column chromatography a better choice than recrystallization?
Column chromatography is preferred under the following circumstances:
-
The crude product is an oil or fails to crystallize.[10]
-
Recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility to the chalcone.
-
Separation of structurally similar compounds is required, such as cis/trans isomers of the chalcone.[11]
-
Multiple impurities are present.[3]
Troubleshooting Purification Issues
| Problem | Possible Cause | Solution |
| No Crystals Form During Recrystallization | The solution is too dilute (too much solvent was added). | Reheat the solution to evaporate some of the solvent to the point of saturation and allow it to cool again.[2] |
| The solution cooled too quickly, preventing crystal lattice formation. | Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure chalcone.[2] | ||
| Low Yield After Recrystallization | Too much solvent was used during dissolution, meaning some product remains in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| The crystals were washed with solvent that was not ice-cold. | Always wash the filtered crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.[2] | |
| Poor Separation on Column Chromatography | The chosen mobile phase (eluent) has incorrect polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first.[11] If compounds elute too quickly, decrease the eluent's polarity (e.g., increase the hexane-to-ethyl acetate ratio).[11] |
| Aldehyde Impurity Remains After Bisulfite Wash | Incomplete reaction with sodium bisulfite. | Ensure the sodium bisulfite solution is freshly prepared and saturated. Increase the shaking time during extraction to ensure thorough mixing.[6][7] |
| The bisulfite adduct is not fully partitioning to the aqueous layer. | Dissolving the crude mixture in a water-miscible organic solvent like methanol or DMF before adding the bisulfite solution and the extraction solvent can improve the reaction and separation.[6][7] |
Purification Workflows & Protocols
A general workflow for purifying a crude chalcone product is outlined below. The specific steps depend on the nature of the impurities present.
Caption: Decision workflow for chalcone purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid crude chalcones where impurities can be removed by differential solubility.
-
Solvent Selection : Choose a suitable solvent or solvent system (e.g., 95% ethanol). The ideal solvent should dissolve the chalcone when hot but not at room temperature.[2]
-
Dissolution : Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot solvent until the chalcone is completely dissolved.[2]
-
Cooling & Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual soluble impurities.[2]
-
Drying : Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
Protocol 2: Removal of Unreacted Aldehyde via Sodium Bisulfite Wash
This liquid-liquid extraction protocol selectively removes aldehyde impurities.
Caption: Workflow for aldehyde removal using a bisulfite wash.
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.[8]
-
Extraction : Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[7]
-
Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[7][12]
-
Separation : Allow the layers to separate. The aqueous layer (containing the aldehyde-bisulfite adduct) is drained off.[5]
-
Washing : Wash the remaining organic layer with water and then with brine to remove any residual water-soluble species.
-
Drying & Concentration : Transfer the organic layer to a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the aldehyde-free crude product, which can then be further purified by recrystallization or chromatography.[8]
Protocol 3: Purification by Column Chromatography
This protocol is for separating chalcones based on polarity, often using silica gel.
-
TLC Analysis : First, determine an optimal solvent system using TLC. A common mobile phase for chalcones is a mixture of hexane and ethyl acetate.[8][11] The ideal ratio should give the chalcone product an Rf value of approximately 0.25-0.35.
-
Column Packing : Prepare a chromatography column with silica gel using the "wet method" (slurry packing) with the chosen eluent. Ensure the packed bed is level and free of air bubbles.[11]
-
Sample Loading : Dissolve the crude chalcone in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.[11]
-
Elution : Carefully add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure chalcone.[11]
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[11]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Scaling Up the Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for preparing this compound:
-
Bromination of 5-chloro-2-hydroxyacetophenone: This method involves the direct bromination of the aromatic ring of 5-chloro-2-hydroxyacetophenone using bromine in a solvent like acetic acid.[1][2][3]
-
Fries Rearrangement of 2-bromo-4-chlorophenyl acetate: This route involves the rearrangement of 2-bromo-4-chlorophenyl acetate, typically catalyzed by a Lewis acid such as aluminum chloride, at elevated temperatures.[1][4]
Q2: Which synthesis route is more suitable for a large-scale production?
A2: The choice of synthesis route for scale-up depends on several factors, including raw material availability, safety considerations, and desired product purity.
-
The bromination route is a more direct method. However, handling large quantities of bromine can be hazardous and may require specialized equipment.
-
The Fries rearrangement avoids the use of elemental bromine but involves high temperatures and the use of a strong Lewis acid, which can present challenges in handling and waste disposal on a larger scale. The reaction can also yield isomeric byproducts, potentially complicating purification.[4][5]
A thorough process safety assessment and cost analysis should be conducted for both routes before selecting one for scale-up.
Q3: What are the critical parameters to control during the Fries rearrangement?
A3: The Fries rearrangement is sensitive to several parameters that can influence the yield and isomer distribution:
-
Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this case.[4][6] However, excessively high temperatures can lead to side reactions and degradation.[5]
-
Solvent: The polarity of the solvent can affect the ratio of ortho to para isomers. Non-polar solvents tend to favor the ortho product.[4][6]
-
Lewis Acid: The choice and amount of Lewis acid are critical. Aluminum chloride is commonly used, but others like boron trifluoride or tin(IV) chloride can also be employed.[7] The stoichiometry of the Lewis acid can impact reaction efficiency and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fries Rearrangement | Incomplete reaction. | - Ensure anhydrous conditions as Lewis acids are moisture-sensitive.- Increase reaction time or temperature gradually, monitoring for side product formation.- Verify the quality and stoichiometry of the Lewis acid. |
| Side reactions or degradation. | - Lower the reaction temperature to minimize byproduct formation.[4][5]- Investigate alternative Lewis acids that may offer better selectivity.[7] | |
| Formation of Multiple Isomers | Suboptimal reaction conditions. | - For the Fries rearrangement, adjust the temperature and solvent polarity to favor the desired ortho isomer. Lower temperatures and more polar solvents tend to favor the para isomer.[4][6]- In the bromination route, ensure regioselective conditions are maintained. |
| Product Discoloration (Brownish or Yellowish) | Presence of impurities or degradation products. | - Purify the crude product using recrystallization or column chromatography.[8]- If using the bromination route, ensure all residual bromine is quenched and removed.- Store the final product protected from light and air to prevent degradation.[8] |
| Difficulty in Product Purification | "Oiling out" during recrystallization. | - Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product (100-103 °C).[3][9]- Use a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[8]- Cool the solution slowly to promote crystal formation rather than precipitation.[8] |
| Incomplete separation by column chromatography. | - Optimize the mobile phase polarity for better separation of the product from impurities.- Ensure proper packing of the stationary phase to avoid channeling. | |
| Exothermic Reaction During Scale-Up | Rapid addition of reagents. | - For the Fries rearrangement, control the rate of addition of the starting material to the Lewis acid slurry.- In the bromination reaction, add the bromine solution dropwise and monitor the internal temperature closely. |
| Inadequate heat dissipation. | - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Consider a semi-batch process where reagents are added portion-wise. |
Experimental Protocols
Synthesis via Bromination of 5-chloro-2-hydroxyacetophenone
-
Dissolution: Dissolve 5-chloro-2-hydroxyacetophenone (1 equivalent) in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If not, carefully add the reaction mixture to ice water to precipitate the crude product.
-
Filtration and Washing: Filter the solid product, wash with cold water to remove residual acid, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Synthesis via Fries Rearrangement of 2-bromo-4-chlorophenyl acetate
-
Preparation of Starting Material: Synthesize 2-bromo-4-chlorophenyl acetate by reacting 2-bromo-4-chlorophenol with acetyl chloride or acetic anhydride in the presence of a base.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, add aluminum chloride (AlCl₃) (typically in excess).
-
Fries Rearrangement: Slowly add 2-bromo-4-chlorophenyl acetate (1 equivalent) to the aluminum chloride.
-
Heating: Heat the reaction mixture to 135 °C and stir overnight.[1]
-
Quenching: Cool the reaction mixture and carefully quench by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography or recrystallization to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone.[1][10]
Quantitative Data
Table 1: Comparison of Synthesis Routes and Yields
| Synthesis Route | Starting Material | Reagents | Reported Yield | Reference |
| Bromination | 5-chloro-2-hydroxyacetophenone | Bromine, Acetic Acid | 65% | [1][3] |
| Fries Rearrangement | 2-bromo-4-chlorophenyl acetate | Aluminum Chloride | 77% | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 59443-15-1 | [1][9] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1][9] |
| Melting Point | 100-103 °C | [3][9] |
| Appearance | Off-white to pale-yellow solid | [8] |
Visualizations
Caption: Overview of the two primary synthesis routes for this compound.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | 59443-15-1 [chemicalbook.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. 10.1039/J39700002596 | The Fries rearrangement of ortho-halogenophenyl acetates | chem960.com [chem960.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 3 -Bromo-5 -chloro-2 -hydroxyacetophenone 97 59443-15-1 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Halogenated Acetophenones in Chalcone Synthesis: A Guide for Researchers
An objective review of the performance of chloro-, bromo-, and fluoro-substituted acetophenones in the synthesis of chalcones, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis of chalcones, a class of compounds with a distinctive 1,3-diaryl-2-propen-1-one backbone, is a cornerstone of medicinal chemistry research.[1][2] These compounds, found in numerous edible plants, serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The introduction of halogen substituents into the chalcone structure has been shown to significantly modulate their biological activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] This guide provides a comparative analysis of the use of halogenated acetophenones in chalcone synthesis, focusing on the widely employed Claisen-Schmidt condensation reaction.[1][5]
Comparative Performance in Chalcone Synthesis
The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde, is the most common and efficient method for preparing chalcones.[1][6] The reactivity of the halogenated acetophenone can influence reaction times and overall yields. While a direct, single-study comparison of different halogenated acetophenones under identical conditions is not extensively documented, a review of published data allows for a comparative overview.
Generally, the synthesis of halogenated chalcones proceeds with good to excellent yields, often ranging from 65% to over 90%, depending on the specific reactants and conditions.[2][7] The nature of the halogen substituent on the acetophenone can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby affecting the rate of enolate formation, which is a key step in the condensation reaction.
Table 1: Comparative Yields of Halogenated Chalcones Synthesized via Claisen-Schmidt Condensation
| Halogenated Acetophenone | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chloroacetophenone | 4-Hydroxybenzaldehyde | NaOH/Ethanol | ~4 hours | Not Specified | [2] |
| 4-Bromoacetophenone | Various Halogen Benzaldehydes | NaOH | Not Specified | Not Specified | [3] |
| 4-Fluoroacetophenone | Benzaldehyde | Not Specified | Not Specified | Not Specified | [8] |
| 1-(4-hydroxyphenyl)ethan-1-one | 4-Chlorobenzaldehyde | KOH/Ethanol | 7 hours | 82% | [7] |
| 1-(4-hydroxyphenyl)ethan-1-one | 4-Bromobenzaldehyde | KOH/Ethanol | 7 hours | 85% | [7] |
| 2-hydroxy-3-bromo-5-ethyl acetophenone | Benzaldehyde | Not Specified | Not Specified | Not Specified | [4] |
| 5-chloro-2-hydroxy acetophenone | Anisaldehyde | Not Specified | Not Specified | Not Specified | [9] |
Note: The yields are highly dependent on the specific reaction conditions and the nature of the benzaldehyde used.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of halogenated chalcones via the Claisen-Schmidt condensation, as well as their purification and characterization.
Protocol 1: General Synthesis of Halogenated Chalcones [1][7]
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected halogenated acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as 40% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 2.5 mL).[7]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]
-
Isolation of Crude Product: Once the reaction is complete, the mixture is often poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.[10] The solid product is then collected by vacuum filtration using a Büchner funnel and washed with cold water.
Protocol 2: Purification of Halogenated Chalcones [1][10]
-
Recrystallization: This is a common method for purifying solid chalcones. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of crystals.[10]
-
Column Chromatography: For oily products or complex mixtures, column chromatography is an effective purification technique. A slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate) is prepared and packed into a column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The different components of the mixture are then separated by eluting with the chosen solvent system.[1][10]
Protocol 3: Characterization of Halogenated Chalcones
The structure and purity of the synthesized chalcones are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will typically show a strong absorption band for the α,β-unsaturated carbonyl group (C=O) in the region of 1640-1697 cm⁻¹.[11][12] The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the vinylene group (-CH=CH-) typically appear as two doublets in the range of δ 7.12-8.29 ppm, with a coupling constant that indicates a trans configuration.[3] Aromatic protons resonate in the range of δ 7.34-7.93 ppm.[3]
-
¹³C NMR: The carbonyl carbon signal is typically found in the range of δ 186.6-196.8 ppm.[13] The α- and β-carbons of the enone system appear at approximately δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively.[13]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to aid in its structural elucidation.[7]
Biological Activity and Signaling Pathways
Halogenated chalcones exhibit a wide array of biological activities, making them attractive candidates for drug development.[2][3][4] Their mechanisms of action often involve interactions with specific signaling pathways. For instance, some chalcones induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Synthesis of halogenated chalcones and their antifungal evaluation | Semantic Scholar [semanticscholar.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
Bromo-Chloro vs. Chloro-Substituted Chalcones: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent choices on a molecular scaffold is paramount. This guide provides a comparative analysis of the biological activities of bromo-chloro substituted chalcones versus their chloro-only counterparts, supported by experimental data and detailed protocols.
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core. Their versatile structure, easily synthesized via Claisen-Schmidt condensation, makes them a privileged scaffold in medicinal chemistry. The introduction of halogen atoms, particularly chlorine and bromine, has been shown to significantly modulate their biological properties, including antimicrobial and anticancer activities. This guide synthesizes findings from multiple studies to offer a clear comparison between chalcones bearing both bromine and chlorine substituents and those with only chlorine.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various bromo-chloro and chloro-only substituted chalcones, providing a quantitative basis for comparison.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Compound | Target Organism | MIC (µM) | Reference |
| Bromo-Chloro Substituted Chalcones | |||
| (2E)-3-(2-bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one (CH-0y) | Staphylococcus aureus | 15.625 - 62.5 | [1] |
| Enterococcus faecium | 31.25 - 62.5 | [1] | |
| Chloro-Only Substituted Chalcones | |||
| (E)-3-(4-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one (CH-0w) | Staphylococcus aureus | 31.25 - 125 | [1] |
| Enterococcus faecalis | 62.5 | [1] | |
| Enterococcus faecium | 62.5 | [1] | |
| 5'-chloro-2'-hydroxychalcone | Staphylococcus aureus DSM 799 | > 2-hydroxychalcone | [2] |
| 4-chloro-2'-hydroxychalcone | Escherichia coli 10536 | Significant Inhibition | [3][4] |
| Staphylococcus aureus DSM 799 | Significant Inhibition | [3][4] | |
| Candida albicans DSM 1386 | Significant Inhibition | [3][4] |
Observation: In the pyrazine-based series, the bromo-substituted chalcone (CH-0y) generally exhibited higher anti-staphylococcal activity (lower MIC range) compared to its chloro-substituted counterpart (CH-0w)[1]. This suggests that for this particular scaffold, bromine may be more effective in enhancing antibacterial potency against certain Gram-positive bacteria. Studies also indicate that the introduction of a chlorine atom into the chalcone structure can enhance its bioactivity, including antibacterial properties[2][4].
Table 2: Anticancer Activity (IC50 in µg/mL and µM)
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Bromo-Chloro Substituted Chalcones | ||||
| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-on | MCF-7 | 21.62 | - | [5] |
| Chloro-Only Substituted Chalcones | ||||
| (E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-on | MCF-7 | 3.66 | - | [5] |
| 5'-chloro-3,4-ethylenedioxy-2'-methoxychalcone | Colorectal Cancer Lines | - | < 5 | [6] |
Observation: In this specific comparison against the MCF-7 breast cancer cell line, the chloro-only substituted chalcone exhibited significantly higher potency (lower IC50) than the bromo-chloro substituted chalcone[5]. However, it is crucial to note that the position and nature of other substituents on the aromatic rings play a significant role in determining the cytotoxic activity. For instance, a 5'-chloro-substituted chalcone showed potent activity by inhibiting the TOP2A/Wnt/β-catenin signaling pathway in colorectal cancer cells[6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of Halogenated Chalcones (Claisen-Schmidt Condensation)
The synthesis of both bromo-chloro and chloro-only chalcones is commonly achieved through the Claisen-Schmidt condensation reaction[7][8][9].
-
Preparation of Reactants: An appropriately substituted acetophenone (e.g., chloro-acetophenone) and a substituted benzaldehyde (e.g., bromo-benzaldehyde or chloro-benzaldehyde) are used as starting materials.
-
Reaction Conditions: The ketone and aldehyde (in equimolar amounts) are dissolved in a suitable solvent, typically ethanol[9].
-
Base Catalyst: A strong base, such as a 40% potassium hydroxide (KOH) solution, is added dropwise to the stirred reaction mixture[7].
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified duration (e.g., 7 hours) and monitored by thin-layer chromatography (TLC) to track the formation of the product[7].
-
Workup and Purification: Once the reaction is complete, the mixture is poured into water and acidified (e.g., with 10% HCl) to precipitate the crude chalcone[9]. The solid product is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure chalcone[9].
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy and is often determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to a specific optical density, corresponding to a known cell concentration.
-
Serial Dilution of Compounds: The test chalcones are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test chalcones and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and biological evaluation of substituted chalcones.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of halogenated chalcones and their antifungal evaluation | Semantic Scholar [semanticscholar.org]
- 9. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: A Comparative Analysis of Chalcones from Substituted Acetophenones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids found in various natural sources and are precursors to other flavonoids and isoflavonoids.[1] Their versatile chemical structure allows for numerous derivatives, which have garnered substantial interest in medicinal chemistry due to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The cytotoxic activity of chalcones against cancer cell lines is a particularly active area of research, with studies focusing on how substitutions on the two aromatic rings influence their potency and selectivity.[1][4]
This guide provides a comparative overview of the cytotoxic effects of chalcone derivatives synthesized from various substituted acetophenones. It aims to offer researchers and drug development professionals a clear, data-driven comparison supported by detailed experimental protocols and visual workflows.
Comparative Cytotoxicity of Chalcone Derivatives
The cytotoxic potential of chalcone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of chalcones derived from different substituted acetophenones, highlighting the impact of these substitutions on their anticancer activity.
| Chalcone Derivative (Substitutions) | Cell Line | IC50 (µM) | Reference |
| Series 1: Azide/Triazole Substituted Chalcones | |||
| 1-(4-(2-azidoethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HeLa | > 100 | [5] |
| 1-(4-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Compound 8c) | HeLa | 13.03 | [5] |
| Series 2: Prenyl and Methoxy/Hydroxy Substituted Chalcones | |||
| (E)-1-(2'-hydroxy-4',6'-dimethoxy-3'-prenylphenyl)-3-(4''-methoxyphenyl)propenone (Compound 12) | MCF-7 | 4.19 ± 1.04 | [6] |
| ZR-75-1 | 9.40 ± 1.74 | [6] | |
| MDA-MB-231 | 6.12 ± 0.84 | [6] | |
| (E)-1-(2',4'-dihydroxy-3'-prenylphenyl)-3-(4''-methoxyphenyl)propenone (Compound 13) | MCF-7 | 3.30 ± 0.92 | [6] |
| ZR-75-1 | 8.75 ± 2.01 | [6] | |
| MDA-MB-231 | 18.10 ± 1.65 | [6] | |
| Series 3: Halogenated Chalcones | |||
| Brominated Chalcone Derivative (Compound 15) | Gastric Cancer Cells | 3.57 - 5.61 | [7] |
| 4-chloro-2'-hydroxychalcone | HeLa | Low (not specified) | |
| Series 4: Bis-Chalcones with Thiophene Moiety | |||
| Compound 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [8] |
| HCT116 (Colon) | 18.10 ± 2.51 | [8] | |
| A549 (Lung) | 41.99 ± 7.64 | [8] | |
| Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [8] |
| Series 5: p-Aminoacetophenone Derived Chalcones | |||
| Chalcone from p-aminoacetophenone and cinnamaldehyde (Compound III) | A-375 (Melanoma) | 64.05 (µg/mL) | [9] |
| Chalcone from p-aminoacetophenone and 2,3-dimethylbenzaldehyde (Compound II) | A-375 (Melanoma) | 121.6 (µg/mL) | [9] |
Experimental Protocols
The evaluation of cytotoxicity for the synthesized chalcones predominantly relies on cell viability assays. The following are detailed methodologies for the most commonly cited experiments.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are frequently synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[9][10][11]
-
Reactant Preparation : Equimolar amounts of the desired substituted acetophenone and substituted aromatic aldehyde are dissolved in a suitable solvent, typically ethanol.[10]
-
Catalyst Addition : A base catalyst, such as a 40% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, is added dropwise to the mixture with continuous stirring.[9][10] The reaction is often kept in a cold environment (e.g., an ice bath) during the addition of the base.[10]
-
Reaction : The mixture is stirred for several hours at room temperature to allow the condensation reaction to proceed.[10]
-
Isolation and Purification : The reaction mixture is then poured into ice-cold water and acidified (e.g., with dilute HCl).[9] The resulting solid precipitate, the chalcone product, is collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[9]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1][9]
-
Cell Seeding : Cancer cells (e.g., HeLa, MCF-7, A-375) are seeded into 96-well plates at a specific density (e.g., 1.5 x 10³ cells/well) and incubated under standard conditions (37°C, 5% CO₂) to allow for cell attachment.[6][9]
-
Compound Treatment : After incubation (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of the chalcone derivatives.[9] A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds.[12]
-
Incubation : The plates are incubated with the compounds for a specified period, often ranging from 24 to 72 hours.[6][9]
-
MTT Addition : Following the treatment period, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[13]
-
Cell Seeding and Treatment : Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the chalcone compounds for a defined exposure time (e.g., 72, 96, or 168 hours).[13]
-
Cell Fixation : After treatment, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining : The fixed cells are washed and then stained with the SRB dye, which binds to basic amino acids of cellular proteins.[13]
-
Washing : Unbound dye is removed by washing with a dilute acetic acid solution.
-
Solubilization : The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass and thus to the cell number.
-
LC50 Calculation : The median lethal concentration (LC50) values are calculated from dose-response curves.[13]
Visualizing the Process
To better understand the synthesis and evaluation pipeline, the following diagrams illustrate the key processes.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 11. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone and its derivatives. The structural elucidation of newly synthesized compounds is a critical step in chemical and pharmaceutical research. This document outlines the application of several key analytical methods, presenting expected data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The unequivocal structural confirmation of this compound (CAS: 59443-15-1, Formula: C₈H₆BrClO₂, Molecular Weight: 249.49 g/mol ) relies on a combination of spectroscopic and analytical methods. Below is a comparative summary of the expected data from primary analytical techniques. While experimental data for the title compound is not widely published, this guide presents expected values based on spectral data from closely related analogs, including 5-chloro-2-hydroxyacetophenone and 3-bromo-2-hydroxyacetophenone.
Table 1: Comparison of Spectroscopic Data for Structural Elucidation
| Technique | Expected Data for this compound | Alternative I: 5-Chloro-2-hydroxyacetophenone | Alternative II: 3-Bromo-2-hydroxyacetophenone |
| ¹H NMR | δ ~12.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃) | δ ~12.2 (s, 1H, -OH), ~7.7 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃) | δ ~12.5 (s, 1H, -OH), ~7.9 (dd, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (t, 1H, Ar-H), ~2.7 (s, 3H, -COCH₃) |
| ¹³C NMR | δ ~204 (-C=O), ~162 (C-OH), ~138 (C-Br), ~135 (C-H), ~125 (C-Cl), ~122 (C-H), ~120 (C-C=O), ~118 (C-H), ~27 (-CH₃) | δ ~204 (-C=O), ~162 (C-OH), ~136 (C-H), ~130 (C-Cl), ~122 (C-H), ~120 (C-C=O), ~119 (C-H), ~27 (-CH₃) | δ ~204 (-C=O), ~162 (C-OH), ~139 (C-H), ~130 (C-H), ~121 (C-C=O), ~120 (C-H), ~112 (C-Br), ~27 (-CH₃) |
| Mass Spec. | Molecular Ion (M⁺) at m/z 248, 250, 252 (isotopic pattern for Br and Cl). Fragmentation of the acetyl group. | Molecular Ion (M⁺) at m/z 170, 172 (isotopic pattern for Cl). | Molecular Ion (M⁺) at m/z 214, 216 (isotopic pattern for Br). |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1650 (C=O), ~1600, 1480 (C=C aromatic), ~830, ~780 (C-H out-of-plane bending) | ~3400 (O-H), ~1650 (C=O), ~1610, 1490 (C=C aromatic), ~820 (C-H out-of-plane bending) | ~3450 (O-H), ~1640 (C=O), ~1590, 1470 (C=C aromatic), ~750 (C-H out-of-plane bending) |
Table 2: Comparison of Structural Validation Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms, connectivity through bonds. | Provides unambiguous structure elucidation and conformational analysis. Non-destructive. | Requires soluble samples. Can be insensitive for very small sample quantities. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Isomers can be difficult to distinguish. Fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple to operate, and non-destructive. Can be used for solid, liquid, and gas samples. | Provides limited information on the overall molecular skeleton. Spectra can be complex. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | Provides the absolute structure, including stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally fragile.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C=C).
Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule.
Mandatory Visualization
Workflow for Structural Validation of a Novel Compound
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound, such as a this compound derivative.
Caption: General workflow for the structural validation of a novel synthesized compound.
A Comparative Guide to HPLC Analysis for Purity Determination of Synthesized Chalcones
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in flavonoid biosynthesis and are widely investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3][4] The Claisen-Schmidt condensation is the most common method for their synthesis, which often results in a crude product that requires robust purification and accurate purity assessment.[1][2][3][4]
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis and purification of these synthetic compounds.[1] This guide details various experimental protocols, presents comparative data from different methodologies, and offers visualizations to aid researchers, scientists, and drug development professionals in selecting and optimizing HPLC methods for chalcone analysis.
Principle of HPLC Separation for Chalcones
The purity determination of synthetic chalcones is primarily accomplished using reverse-phase chromatography.[1] In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, such as a methanol-water or acetonitrile-water mixture.[1] Chalcones are generally less polar than the reactant aldehydes and ketones from their synthesis and are therefore retained longer on the column.[1] This differential retention allows for their effective separation from starting materials and by-products.[1] Detection is commonly performed with a UV-Vis detector, as chalcones exhibit strong absorbance in the UV region, typically between 280 nm and 390 nm.[1][5]
Experimental Protocols
A generalized experimental protocol for the HPLC analysis of synthesized chalcones is provided below. This protocol outlines the essential steps from sample preparation to data analysis and should be optimized based on the specific properties of the chalcone derivative being analyzed.
General HPLC Purity Determination Protocol
1. Materials and Instrumentation:
-
HPLC System: An HPLC system equipped with a pump (for isocratic or gradient elution), an autosampler/manual injector, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][6]
-
Reagents: HPLC-grade methanol, acetonitrile, and water are required.[1][7] Acid modifiers like formic acid or phosphoric acid may be used to improve peak shape.[8][9]
-
Filters: 0.45 µm syringe filters for sample preparation.[1]
-
Reference Standards: Purified standards of the synthesized chalcone and key starting materials.[1]
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the purified chalcone standard in the mobile phase (e.g., 1 mg/mL). From this, create a series of dilutions to establish a calibration curve for quantitative analysis.[1][7]
-
Crude Product Sample: Accurately weigh and dissolve the crude synthetic product in the mobile phase to a suitable concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
3. Chromatographic Conditions:
-
The conditions listed in the tables below can be used as a starting point. A typical method involves a C18 column, a mobile phase of methanol and water (e.g., 80:20, v/v) or acetonitrile and water (e.g., 60:40, v/v), and a flow rate of approximately 1.0 mL/min.[1][6][7]
-
The column temperature is often maintained between 30-40 °C.[1]
-
The detection wavelength should be set at the maximum absorbance (λmax) of the target chalcone, generally in the 280-370 nm range.[1]
-
A standard injection volume is 10-20 µL.[1]
4. Data Analysis:
-
The purity of the synthesized chalcone is determined by calculating the percentage of the total peak area that corresponds to the main product peak.[1]
-
Purity (%) = (Area of Chalcone Peak / Total Area of All Peaks) x 100
-
For quantitative analysis to determine the exact concentration, a calibration curve is constructed by plotting the peak areas of the standard solutions against their known concentrations.[1][7]
Data Presentation and Comparison
The following tables summarize various HPLC methods and typical validation parameters for chalcone analysis, allowing for an objective comparison.
Table 1: Comparison of Reported HPLC Chromatographic Conditions for Chalcone Analysis
| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte/Matrix | Reference |
| C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (80:20, v/v) | Isocratic | 0.8 - 1.2 | 280 - 370 | Synthetic Chalcones | [1] |
| CLC C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (90:10, v/v) | Isocratic | 1.0 | 310 | Chalcone in plasma/urine | [7] |
| Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | Sodium Acetate Buffer (pH 3.0):Acetonitrile (40:60, v/v) | Isocratic | 1.0 | 280 | Synthetic Thiophene Chalcone | [6] |
| Discovery C18 (150 x 2.1 mm, 5 µm) | A: Acetonitrile, B: 0.1% H₃PO₄ in Water | Gradient (20-50% A in 15 min) | 0.4 | 280 | Chalcones in Salix bark | [5][8][10] |
| Agilent L11 (250 x 4.6 mm, 5 µm) | Monobasic Potassium Phosphate Buffer (pH 3.0):Methanol:Acetonitrile (60:30:10, v/v/v) | Isocratic | Not Specified | Not Specified | Synthetic Chalcone in nanoemulsion | [11] |
| Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) | A: 0.01M KH₂PO₄:Methanol (80:20), B: Acetonitrile:Methanol:Water (75:5:20) | Gradient | Not Specified | Not Specified | Eslicarbazepine acetate and impurities | [11] |
| Agilent Zorbax SB-C18 | A: Water-0.1% Formic Acid, B: Methanol-0.1% Formic Acid | Gradient (80-75% A for 5 min, to 35% A at 25 min) | 0.25 | 350 | 4'-hydroxy-4-methoxychalcone | [9] |
Table 2: Typical Validation Parameters for Chalcone HPLC Methods
| Parameter | Typical Range/Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [11] |
| Linearity (Concentration Range) | 5 - 150 µg/mL | [6][7] |
| Precision (%RSD) | < 2% | [6][11] |
| Accuracy (% Recovery) | 98.56 - 100.85% | [11] |
| Limit of Detection (LOD) | 0.323 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.89 - 0.978 µg/mL | [6][7] |
Mandatory Visualizations
The following diagrams illustrate the general workflows for chalcone synthesis and HPLC analysis.
Caption: General workflow for the synthesis, purification, and HPLC purity analysis of chalcones.
Caption: Logical workflow for HPLC purity determination of a synthesized chalcone.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 10. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Synthesized Chalcones and Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various synthesized chalcone derivatives against established anticancer drugs. The data presented is compiled from multiple in vitro studies, offering a quantitative and methodological overview for researchers in oncology and medicinal chemistry.
Data Presentation: Comparative Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several synthesized chalcone derivatives in comparison to standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative/Drug | Cancer Cell Line | Incubation Time (h) | IC50 (µM) - Chalcone | IC50 (µM) - Standard Drug | Reference |
| Chalcone-Thiophene Hybrid | Compound 5a | MCF-7 (Breast) | 48 | 7.87 ± 2.54 | 27.78 ± 0.929 (Cisplatin) | [1] |
| Chalcone-Thiophene Hybrid | Compound 5b | MCF-7 (Breast) | 48 | 4.05 ± 0.96 | 27.78 ± 0.929 (Cisplatin) | [1] |
| Chalcone-Thiophene Hybrid | Compound 5a | HCT116 (Colon) | 48 | 18.10 ± 2.51 | 13.276 ± 0.294 (Cisplatin) | [1] |
| Chalcone-Thiophene Hybrid | Compound 9a | HCT116 (Colon) | 48 | 17.14 ± 0.66 | 13.276 ± 0.294 (Cisplatin) | [1] |
| Chalcone-Thiophene Hybrid | Compound 5a | A549 (Lung) | 48 | 41.99 ± 7.64 | 5.547 ± 0.734 (Cisplatin) | [1] |
| Chalcone-Diaryl Ether Hybrid | Compound 16 | MCF-7 (Breast) | Not Specified | 3.44 ± 0.19 | Not Specified | [2] |
| Chalcone-Diaryl Ether Hybrid | Compound 16 | HCT116 (Colon) | Not Specified | 6.31 ± 0.27 | Not Specified | [2] |
| Chalcone-Indole Hybrid | Compound 42 | A549 (Lung) | Not Specified | 0.23 - 1.8 | Not Specified | [3] |
| Chalcone-Indole Hybrid | Compound 42 | HCT116 (Colon) | Not Specified | 0.23 - 1.8 | Not Specified | [3] |
| Chalcone-Indole Hybrid | Compound 42 | MCF-7 (Breast) | Not Specified | 0.23 - 1.8 | Not Specified | [3] |
| Pyrazolinone Chalcone | Compound 6b | Caco-2 (Colon) | Not Specified | 23.34 ± 0.14 | Not Specified | [4][5] |
| Chalcone Derivative | C49 | MCF-7 (Breast) | Not Specified | 59.82 ± 2.10 | >10 (Doxorubicin in resistant cells) | [6][7] |
| Thiazole Chalcone | Compound 178 | HepG2 (Liver) | Not Specified | 1.56 | 3.54 (Doxorubicin) | [8] |
| Thiazole Chalcone | Compound 178 | A549 (Lung) | Not Specified | 1.39 | 3.19 (Doxorubicin) | [8] |
| Thiazole Chalcone | Compound 178 | MCF-7 (Breast) | Not Specified | 1.97 | 4.39 (Doxorubicin) | [8] |
| Chalcone-Dihydropyrimidone | Compound 9h | MCF-7 (Breast) | Not Specified | 5.8 | 1.6 (Doxorubicin) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are outlined below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones or known anticancer drugs. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[9]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content at different stages of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing PI and RNase A. RNase A is used to degrade RNA and prevent its staining by PI, ensuring that only DNA is stained.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing anticancer activity.
Logical Relationship: Comparison Framework
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 9. mdpi.com [mdpi.com]
Efficacy of different catalysts for the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst efficacy in the synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcones, complete with experimental data and detailed protocols.
The synthesis of chalcones, particularly halogenated 2'-hydroxychalcones, is a focal point in medicinal chemistry due to their potential as precursors for flavonoids and their inherent biological activities. The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, with the choice of catalyst being a critical factor influencing reaction efficiency, yield, and purity. This guide provides a comparative overview of different catalysts for the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, presenting available experimental data to aid in the selection of the most suitable catalytic system.
Catalyst Performance: A Quantitative Comparison
The efficacy of various catalysts in the synthesis of chalcones derived from this compound is summarized below. It is important to note that direct comparative studies for this specific substrate are limited; therefore, data from closely related syntheses are included to provide a broader perspective.
| Catalyst | Aldehyde | Solvent | Reaction Time | Yield (%) | Reference |
| Aqueous Sodium Hydroxide (NaOH) | Benzaldehyde | Ethanol | Overnight | 80 | [1] |
| Potassium Hydroxide (KOH) | 3,4-dimethoxybenzaldehyde | Ball Mill (solvent-free) | 2 x 30 min | 92 | [2] |
| Potassium Hydroxide (KOH) | 2,3-dimethoxybenzaldehyde | Ball Mill (solvent-free) | 2 x 30 min | 95 | [2] |
| Potassium Hydroxide (KOH) | 3,5-dimethoxybenzaldehyde | Ball Mill (solvent-free) | 2 x 30 min | 94 | [2] |
Note: The yields reported are for the synthesis of chalcones from 5'-chloro-2'-hydroxyacetophenone in the case of KOH, a closely related substrate, as direct comparative data for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the synthesis of chalcones using different catalytic systems are provided below.
Protocol 1: Aqueous Sodium Hydroxide (NaOH) Catalyzed Synthesis
This protocol is adapted from a general method for the synthesis of 2'-hydroxy substituted chalcones.[1][3]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (aq. NaOH) solution
-
Dilute Hydrochloric Acid (aq. HCl)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired benzaldehyde in ethanol.
-
Bring the reaction mixture to a boil.
-
Add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring and keep the solution overnight.
-
The resulting sodium salt of the chalcone is then decomposed by adding dilute aqueous HCl.
-
The precipitated yellow solid product is filtered, washed with water, and recrystallized from ethanol.
Protocol 2: Potassium Hydroxide (KOH) Catalyzed Solvent-Free Synthesis (Ball Mill)
This protocol is based on a highly efficient and environmentally friendly method for the synthesis of 2'-hydroxychalcones.[2]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Potassium Hydroxide (KOH) powder
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
In a grinding jar, combine this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid KOH (2.0 eq).
-
Perform the first grinding cycle for 30 minutes.
-
Open the jar and add a second equivalent of the substituted benzaldehyde.
-
Perform the second grinding cycle for 30 minutes.
-
After grinding, dissolve the resulting powder in cold methanol.
-
Acidify the solution with cold 1 M HCl to a pH of approximately 3.
-
The precipitated yellow product is then filtered, washed with water, and dried.
Experimental Workflow and Reaction Mechanism
The synthesis of chalcones via the Claisen-Schmidt condensation follows a well-established reaction pathway. The general workflow and the underlying mechanism are depicted in the diagrams below.
Caption: General workflow for the synthesis of chalcones.
The Claisen-Schmidt condensation is a base-catalyzed reaction. The mechanism involves the formation of an enolate ion from the acetophenone, which then acts as a nucleophile.
References
Limited Antifungal Potential Observed in 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives Compared to Commercial Agents
For Immediate Release
A comprehensive review of available scientific literature indicates a notable lack of evidence supporting significant antifungal activity of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone derivatives, particularly when compared to established commercial antifungal agents such as Fluconazole and Amphotericin B. While the synthesis of various acetophenone derivatives, including chalcones, has been a field of active research for new therapeutic agents, derivatives from this specific bromo- and chloro-substituted acetophenone have not emerged as potent antifungal candidates in the public domain.
One study investigating the antimicrobial properties of various hydroxyacetophenone derivatives, which included a compound synthesized from a bromo-substituted hydroxyacetophenone, reported that the synthesized compounds demonstrated "poor antifungal activity" against common fungal pathogens like Aspergillus niger and Candida albicans[1]. This finding, coupled with a scarcity of further research detailing the minimum inhibitory concentrations (MICs) of this specific class of compounds, suggests that their antifungal spectrum may be limited.
In contrast, commercial antifungal agents consistently demonstrate potent activity against a broad range of fungal species. The following table summarizes the typical MIC ranges for Fluconazole and Amphotericin B against two common fungal pathogens, providing a benchmark for antifungal efficacy.
Comparative Antifungal Activity: Commercial Agents
| Antifungal Agent | Fungal Species | Typical MIC Range (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 2.0[2] |
| Aspergillus niger | Generally high resistance | |
| Amphotericin B | Candida albicans | 0.06 - 1.0[3] |
| Aspergillus niger | 0.12 - 2.0[4] |
Experimental Protocols for Antifungal Susceptibility Testing
To evaluate the antifungal spectrum of any new chemical entity, such as this compound derivatives, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific fungus.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Commercial control antifungals (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the test compounds and control antifungals in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 medium to achieve the desired starting concentration for serial dilutions.
-
Preparation of Fungal Inoculum: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agents in RPMI 1640 medium to obtain a range of concentrations.
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast or 0.4-5 x 10^4 CFU/mL for molds.
-
Controls: Include a growth control well (medium and inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Experimental Workflow
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Comprehensive Guide
For Immediate Reference: Treat 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Disposal Data
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 59443-15-1 | [1] |
| Physical State | Solid | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves (nitrile rubber recommended), N95 dust mask, lab coat. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2][3] |
| Primary Disposal Route | Collection as solid hazardous chemical waste for incineration by a licensed disposal facility. | [2][4] |
| Spill Cleanup | Sweep up spilled solid, avoiding dust formation, and collect in a suitable container for disposal. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
-
Always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible gloves, when handling the chemical or its waste.
-
Handle the solid waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[3]
Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Solid Waste" container.[5]
-
Use a clearly labeled, leak-proof, and compatible waste container. The container should be made of a material that does not react with the chemical.
-
The waste container must be labeled "Hazardous Waste" and clearly identify its contents, including the full chemical name.
On-site Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[6]
-
Store the waste away from incompatible materials such as strong oxidizing agents.[6]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated halogenated solid waste container.
-
Empty Containers:
-
Thoroughly remove all residual solid from the original chemical container.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as "Halogenated Liquid Waste" in a separate, appropriately labeled container.[7][8] Do not pour the rinsate down the drain.[7]
-
Once the container is clean and dry, deface or remove the original label and dispose of it as non-hazardous glass or plastic waste, as appropriate for your facility.[7][8]
-
Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the halogenated waste.
-
Follow all institutional and local regulations for waste pickup scheduling and documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 59443-15-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. essex.ac.uk [essex.ac.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Hazard Information
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Primary Routes of Exposure: Inhalation, skin contact, eye contact.
Target Organs: Respiratory system, skin, eyes.[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [2] |
| Molecular Weight | 249.49 g/mol | [2][3] |
| Melting Point | 100-103 °C | [2][4] |
| Boiling Point (Predicted) | 297.8 ± 40.0 °C | [2] |
| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
| Occupational Exposure Limits (OELs) | Not established for this specific compound. It is recommended to handle it in a well-ventilated area or a fume hood to minimize exposure. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves: While specific breakthrough times are not available for this compound, nitrile and butyl rubber gloves are generally recommended for handling halogenated aromatic compounds. For prolonged contact, thicker gloves are advisable. Always inspect gloves for integrity before use and change them immediately if contaminated. | Protects against skin irritation and absorption. |
| Eye Protection | Chemical Safety Goggles or a Face Shield: Standard safety glasses do not provide adequate protection from potential splashes or airborne particles. | Prevents serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 Dust Mask or higher: To be used in situations where dust may be generated and ventilation is inadequate. For more significant potential for aerosolization, a respirator with a particulate filter is recommended. | Protects the respiratory system from irritation. |
| Skin and Body Protection | Laboratory Coat: A fully buttoned lab coat should be worn to protect skin and clothing from contamination. | Minimizes skin contact with the chemical. |
Operational Plan: Step-by-Step Chemical Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling:
-
Handle the solid compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
Avoid all personal contact, including inhalation of any dust.[5]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Properly dispose of any contaminated materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Firefighting Measures
This compound is a combustible solid.[1]
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter the dust and create a fire hazard.
-
Specific Hazards: In case of fire, hazardous combustion products such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide gas may be produced.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and particles.
Accidental Release Measures (Spill Cleanup)
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[6][7]
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[6]
-
Clean the spill area with a damp cloth or paper towel, being careful not to spread the contamination. Place the used cleaning materials into the hazardous waste container.[6]
-
Wash the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team or environmental health and safety office.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation:
-
Collect all waste containing this chemical, including unused product, contaminated consumables (e.g., gloves, weigh boats, paper towels), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.[8][9]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound, CasNo.59443-15-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. acs.org [acs.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
